molecular formula C52H59FN8O11 B12389344 MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

Cat. No.: B12389344
M. Wt: 991.1 g/mol
InChI Key: SVWUVVHABNNZGH-LZEYOPEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-VA-T-moiety(CH2-NH-CH3)-Exatecan (Cas No. 2857963-21-2) is a synthetic compound designed for the development of Antibody-Drug Conjugates (ADCs). It serves as a critical building block, linking a potent cytotoxic agent to a targeting antibody via a specialized linker. The payload component of this conjugate is Exatecan, a highly potent, water-soluble camptothecin analog that acts as a topoisomerase I (TOP1) inhibitor. Its mechanism of action involves stabilizing the transient TOP1-DNA cleavage complex (TOP1cc), which prevents DNA re-ligation and causes replication fork collapse during DNA synthesis. This process generates lethal DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Exatecan is distinguished by its exceptional potency, demonstrating superior TOP1 inhibition and cytotoxicity compared to other camptothecin analogs like SN-38 and topotecan in preclinical models. A key research and potential therapeutic advantage of Exatecan is its ability to overcome certain forms of multidrug resistance; it is not a substrate for the P-glycoprotein (P-gp) transporter and is a poor substrate for the Breast Cancer Resistance Protein (BCRP). This profile makes ADCs carrying Exatecan a promising strategy for targeting resistant tumors. The linker in this compound incorporates a maleimide group (from the "MC-VA" moiety), which enables stable conjugation to cysteine residues on the antibody. The "T-moiety" structure suggests the inclusion of a peptide sequence that is cleavable by specific enzymes, such as cathepsins, within the lysosomal compartment of target cells. This design facilitates the targeted release of the active Exatecan payload upon ADC internalization, promoting cytotoxic activity in antigen-expressing cells and potentially exerting a potent "bystander effect" on neighboring tumor cells. Research Applications: This compound is intended for use in pharmaceutical and academic research for the synthesis and preclinical evaluation of novel ADCs. Its primary application is in oncology research, particularly for developing targeted therapies against solid tumors. Notice to Researchers: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C52H59FN8O11

Molecular Weight

991.1 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-2-(methylaminomethyl)phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

InChI

InChI=1S/C52H59FN8O11/c1-7-52(70)35-20-39-46-33(23-61(39)49(67)34(35)25-71-50(52)68)44-37(15-14-32-27(4)36(53)21-38(57-46)43(32)44)58-51(69)72-24-29-12-13-31(19-30(29)22-54-6)56-47(65)28(5)55-48(66)45(26(2)3)59-40(62)11-9-8-10-18-60-41(63)16-17-42(60)64/h12-13,16-17,19-21,26,28,37,45,54,70H,7-11,14-15,18,22-25H2,1-6H3,(H,55,66)(H,56,65)(H,58,69)(H,59,62)/t28-,37-,45-,52-/m0/s1

InChI Key

SVWUVVHABNNZGH-LZEYOPEKSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=C(C=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CNC)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=C(C=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CNC)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Mc Va T Moiety Ch2 Nh Ch3 Exatecan

Advanced Synthesis of the Exatecan (B1662903) Payload and Its Precursors

Exatecan, a potent topoisomerase I inhibitor, serves as the cytotoxic payload in this ADC. medchemexpress.commedchemexpress.com Its intricate structure necessitates sophisticated synthetic approaches to achieve the desired stereochemistry and to introduce functional groups for linker attachment.

Stereoselective Synthesis of Exatecan Core Structure and Key Intermediates

The synthesis of exatecan's core structure is a significant challenge due to its multiple chiral centers. The carbon at position 20, in particular, must possess the (S) configuration for the molecule to exhibit its cytotoxic activity. nih.gov Modern synthetic routes often employ stereoselective methods to control the formation of these chiral centers. One key strategy involves the organocatalyzed asymmetric α-hydroxylation of a lactone precursor, which can establish the stereocenter at C20 with high enantioselectivity. researchgate.net

A convergent approach is often favored for the synthesis of exatecan mesylate, a common precursor. google.com This involves the preparation of two key intermediates, which are then condensed. One such intermediate is (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, often referred to as the "trione" part. The other is a substituted aniline (B41778) derivative. The condensation of these two fragments, typically catalyzed by an acid such as pyridinium (B92312) p-toluenesulfonate (PPTS), is a crucial step in forming the pentacyclic core of exatecan. google.com Subsequent deprotection steps then yield the final exatecan molecule. google.com

Intermediate NameDescriptionSynthesis Strategy
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trioneThe tricyclic "upper" part of exatecan containing the critical (S)-chiral center at C4 (equivalent to C20 in exatecan).Asymmetric synthesis to establish the stereocenter.
Substituted Aniline DerivativeThe "lower" aromatic part of exatecan.Multi-step synthesis starting from simpler aromatic compounds.
Exatecan MesylateA stable, crystalline salt of exatecan, often used as the final isolated form of the payload before linker conjugation.Condensation of the trione (B1666649) and aniline intermediates followed by salt formation with methanesulfonic acid. google.com

Derivatization Strategies for Amine and Hydroxyl Functionalization of Exatecan for Linker Attachment

To connect the exatecan payload to the linker, specific functional groups on the exatecan molecule are utilized. The primary hydroxyl group on the lactone E-ring and the secondary amine in the piperidine (B6355638) ring are common points of attachment. nih.govresearchgate.net Derivatization strategies focus on selectively modifying these groups to introduce a reactive handle for conjugation without compromising the payload's potency.

Chemical Synthesis of the MC-VA-T-moiety(CH2-NH-CH3) Linker

The linker, MC-VA-T-moiety(CH2-NH-CH3), is a multi-component system designed to be stable in circulation and cleavable within the target tumor cell. Its synthesis involves the sequential assembly of its constituent parts: the maleimidocaproyl (MC) spacer, the valine-alanine (VA) dipeptide, and the self-immolative p-aminobenzyl alcohol (PABC) moiety.

Synthesis of Maleimidocaproyl (MC) Fragment

The maleimidocaproyl (MC) group serves as the reactive handle for conjugation to the antibody. nih.govresearchgate.net It contains a maleimide (B117702) ring that readily reacts with sulfhydryl groups on cysteine residues of the antibody. nih.govresearchgate.net The synthesis of the MC fragment typically involves the reaction of maleic anhydride (B1165640) with 6-aminocaproic acid to form maleimidocaproic acid. medchemexpress.com This acid can then be activated, for example, using diethyl cyanophosphonate, for subsequent coupling to the dipeptide. medchemexpress.com

Solid-Phase and Solution-Phase Peptide Synthesis of Valine-Alanine (VA) or Valine-Citrulline (VC) Dipeptide

The dipeptide sequence, either valine-alanine (VA) or the more commonly used valine-citrulline (VC), is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in tumor cells. nih.goviris-biotech.detcichemicals.com This enzymatic cleavage is a key step in the release of the exatecan payload.

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis can be employed to create the dipeptide.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the first amino acid (alanine or citrulline) is attached to a solid support resin. youtube.comyoutube.comyoutube.com The synthesis then proceeds by sequentially adding the next amino acid (valine) after deprotection of the amino group of the resin-bound amino acid. youtube.comyoutube.com This method allows for easy purification by simply washing the resin. youtube.com Automated synthesizers can significantly accelerate this process. youtube.com

Solution-Phase Peptide Synthesis: This traditional method involves the coupling of amino acids in a solution. acs.orgmdpi.comnih.govyoutube.comyoutube.com It requires careful protection of the functional groups that are not intended to react and activation of the carboxyl group of one amino acid to facilitate amide bond formation with the amino group of the other. youtube.com While it can be more labor-intensive in terms of purification, solution-phase synthesis is highly scalable. nih.gov

Synthesis MethodAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS) Ease of purification, potential for automation. youtube.comyoutube.comCan be less scalable for very large quantities.
Solution-Phase Peptide Synthesis Highly scalable, well-established methods. nih.govCan be more labor-intensive for purification.

Incorporation of the Self-Immolative p-Aminobenzyl Alcohol (PABC) Moiety and its Derivatives

The p-aminobenzyl alcohol (PABC) moiety is a self-immolative spacer. nih.govnih.goviris-biotech.de After the dipeptide is cleaved by cathepsin B, the PABC linker undergoes a spontaneous 1,6-elimination reaction, releasing the exatecan payload in its active form. nih.gov

The PABC moiety is typically incorporated after the synthesis of the dipeptide. The C-terminus of the dipeptide is coupled to the amino group of p-aminobenzyl alcohol. To facilitate the attachment of the exatecan payload, the hydroxyl group of the PABC is often activated, for instance, by converting it into a p-nitrophenyl carbonate. iris-biotech.de This activated linker then readily reacts with the amine or hydroxyl groups on the exatecan. iris-biotech.de Modifications to the PABC structure, such as the introduction of an amide at the meta position (MA-PABC), have been explored to improve the stability of the linker in serum. nih.gov

Synthetic Routes for Introducing the T-moiety(CH2-NH-CH3) Modification

The introduction of the T-moiety, specifically the m-methylaminomethyl [-CH2-NH-CH3] group onto the p-aminobenzyl (pAB) self-immolative spacer, is a critical step designed to overcome the challenges associated with the hydrophobicity of exatecan. medchemexpress.comaacrjournals.org Direct conjugation of exatecan, particularly with traditional dipeptidyl-PABC linkers, often leads to significant aggregation, reduced conjugation yields, and poor physicochemical properties, especially at a high drug-to-antibody ratio (DAR). nih.govaacrjournals.org The T-moiety modification aims to mitigate these issues by introducing a hydrophilic handle on the spacer, enabling traceless conjugation and release of the payload. aacrjournals.orgnih.gov

The synthesis of the T-moiety modified linker involves the specific modification of the p-aminobenzyl alcohol precursor before its coupling to the dipeptide and the exatecan payload. Research has shown that the position of this hydrophilic modification is crucial. aacrjournals.org While the full multi-step synthesis from raw materials is proprietary, the key strategic step is the introduction of the methylaminomethyl group at the meta-position of the p-aminobenzyl spacer. aacrjournals.org This is distinct from attaching modifications to the dipeptide linker itself. Studies comparing modifications at different positions revealed that placing the m-methylaminomethyl group on the pAB spacer was optimal for producing homogeneous, high-DAR ADCs with minimal aggregation. aacrjournals.org In contrast, attaching the same group to the VA dipeptide linker resulted in a 10% aggregation rate with exatecan, underscoring the importance of the modification site on the self-immolative spacer. aacrjournals.org This strategic placement on the PABC spacer effectively masks the hydrophobicity of the exatecan payload without compromising the subsequent self-immolation process. aacrjournals.orgaacrjournals.org

Conjugation Chemistry and Bioconjugation Techniques for MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

Controlled Drug-to-Antibody Ratio (DAR) Methodologies and Impact on Conjugate Homogeneity

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, profoundly influencing its efficacy, toxicity, and pharmacokinetic profile. nih.gov A high DAR is often desirable for potent payloads like exatecan to maximize the cytotoxic effect delivered to the tumor cell. nih.gov However, the inherent hydrophobicity of exatecan and many linker systems poses a significant challenge, often leading to aggregation, reduced stability, and accelerated plasma clearance, particularly at high DAR values. nih.govaacrjournals.org

The development of the T-moiety linker is a direct response to this challenge. By incorporating a hydrophilic modification directly onto the self-immolative spacer, it is possible to produce ADCs with a high DAR (e.g., DAR 8) while maintaining excellent physicochemical properties. aacrjournals.orgnih.gov

Linker-Payload SystemKey FeatureResulting DARAggregationImpact on Homogeneity
Traditional VC/VA-PABC-Exatecan Standard dipeptide cleavable linkerHigh DAR attempts lead to issuesStrong tendency to form aggregatesPoor homogeneity, formation of high molecular weight species. nih.gov
Linker with PEG chains Incorporation of hydrophilic PEG polymersHigh DAR (e.g., 8) achievableReduced aggregationImproved homogeneity and solubility compared to standard linkers. nih.gov
MC-VA-T-moiety-Exatecan Hydrophilic modification on pAB spacerHomogeneous DAR 8 achievedMinimal to no aggregationSuperior homogeneity and physicochemical profile. aacrjournals.org

Methodologies to control DAR focus on precise stoichiometric control of the linker-payload to the antibody and the number of available conjugation sites. For cysteine conjugation, the degree of disulfide bond reduction is carefully controlled to generate a specific average number of reactive thiols per antibody. This allows for the production of ADCs with a defined average DAR, and advanced analytical techniques like mass spectrometry are used to confirm the distribution and homogeneity of the final product. nih.gov

Optimization of Reaction Conditions for High Yield and Purity

Optimizing the reaction conditions for the conjugation of this compound to an antibody is essential for maximizing the yield of the desired monomeric ADC and ensuring high purity. Key parameters that are typically optimized include:

Stoichiometry : The molar ratio of the linker-payload to the antibody is a critical factor. An excess of the linker-payload is often used to drive the reaction towards completion and achieve the target DAR. nih.gov

Reducing Agent : For cysteine conjugation, the choice and concentration of the reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP) are carefully controlled to achieve the desired level of disulfide bond reduction without denaturing the antibody. nih.gov

pH and Buffer : The pH of the reaction buffer influences the reactivity of both the maleimide group and the cysteine thiols. The reaction is typically carried out at a pH range of 6.5-7.5 to ensure efficient conjugation while maintaining antibody stability. nih.gov

Temperature and Time : Conjugation reactions are generally performed at controlled room temperature or lower for a specific duration (e.g., 1-4 hours) to ensure completion without promoting degradation or aggregation. nih.gov

Purification : After the conjugation reaction, purification is crucial to remove unreacted linker-payload, reducing agents, and any aggregated species. Size-exclusion chromatography (SEC) is a common method used to isolate the pure, monomeric ADC. nih.gov

Studies have demonstrated that the conjugation yield for T-moiety ADCs can exceed 90%, highlighting the efficiency of this optimized system. aacrjournals.org

Precursor and Conjugate Stability Assessment in Chemical Systems

The stability of the ADC, particularly the linker, is paramount. The linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while allowing for efficient cleavage within the target cancer cell.

Linker Stability in Simulated Biological Environments (e.g., pH, Reductive Conditions)

The this compound linker is designed for conditional stability. Its components are stable at physiological pH (∼7.4) found in the bloodstream but are susceptible to cleavage under conditions present inside a tumor cell. aacrjournals.orgnih.govnih.gov

Dipeptide Linker (VA) : The valine-alanine dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active in the acidic environment of the lysosome (pH 4.5-5.0) after the ADC is internalized by the cancer cell. This enzymatic cleavage is the initiating step for payload release.

Self-Immolative Spacer (T-moiety-PABC) : Following the enzymatic cleavage of the VA dipeptide, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous, 1,6-elimination reaction. This self-immolation is an intramolecular electronic cascade that releases the active exatecan payload in an unmodified, "traceless" form. aacrjournals.org

Chemical Integrity and Degradation Pathway Analysis of the Conjugate and its Components

The stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both safety and efficacy. The chemical integrity of the this compound conjugate is governed by the individual stabilities of its constituent parts: the maleimidocaproyl (MC) linker, the valine-alanine (VA) dipeptide, the self-immolative T-moiety, and the exatecan payload. The degradation pathway is a multi-step process designed to ensure the conjugate remains stable in systemic circulation while allowing for specific and efficient release of the cytotoxic payload within target cells. nih.gov

Maleimidocaproyl (MC) Linker Integrity

The maleimidocaproyl (MC) component serves to attach the linker-payload to the antibody via conjugation to cysteine residues. nih.gov The resulting thiosuccinimide linkage, however, is known to be susceptible to degradation in the plasma. researchgate.netresearchgate.net One major degradation pathway is a retro-Michael reaction, which can lead to the premature decoupling of the drug-linker from the antibody. nih.govresearchgate.net This deconjugation can reduce the concentration of the intact ADC reaching the tumor site. aacrjournals.org Studies on ADCs utilizing maleimide chemistry, such as those containing the 'mc' linker, have shown that a significant portion of the payload can be lost from the antibody over time in circulation. researchgate.netresearchgate.net For instance, it has been estimated that approximately 50% of maleimidocaproyl-linked drugs may deconjugate over a one-week period in circulation. researchgate.net Another competing reaction is the hydrolysis of the thiosuccinimide ring, which results in a more stable, ring-opened structure that prevents the retro-Michael reaction, thereby locking the payload onto the antibody. researchgate.net

Valine-Alanine (VA) Dipeptide Linker Stability

The valine-alanine (VA) dipeptide is an enzymatically cleavable linker designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. iris-biotech.denih.govresearchgate.net The stability of dipeptide linkers in serum is crucial for preventing premature drug release. iris-biotech.denih.gov Comparative studies have shown that linkers containing VA or valine-citrulline (VC) exhibit greater stability in serum compared to linkers with charged dipeptides like valine-lysine or valine-arginine. nih.gov

The cleavage of the VA linker is a critical step in the intracellular release of exatecan. Upon internalization of the ADC into the target cell's lysosome, cathepsin B cleaves the amide bond between the alanine (B10760859) residue and the adjacent self-immolative spacer. nih.govresearchgate.net While both VA and VC are substrates for cathepsin B, their cleavage kinetics differ. In an isolated cathepsin B cleavage assay, the VA linker was found to be cleaved at approximately half the rate of the VC linker. iris-biotech.denih.gov Despite the slower cleavage rate, the VA linker offers advantages such as lower hydrophobicity, which can help prevent aggregation issues during ADC manufacturing and storage. iris-biotech.de

Linker ComponentKey FeaturesPrimary Degradation/Cleavage MechanismStability Profile
Maleimidocaproyl (MC) Cysteine-reactive linker for antibody conjugation.Retro-Michael reaction in plasma leading to deconjugation. nih.govresearchgate.netSusceptible to deconjugation; ~50% loss over 7 days in plasma. researchgate.net
Valine-Alanine (VA) Cathepsin B-cleavable dipeptide.Enzymatic cleavage of the Ala-PABC bond by lysosomal cathepsins. nih.govresearchgate.netHigh stability in serum; cleaved at a slower rate than Val-Cit by Cathepsin B. iris-biotech.denih.gov
Self-Immolative T-Moiety Hydrophilic, self-immolative spacer.Spontaneous 1,6-elimination cascade following VA cleavage. nih.govresearchgate.netsigutlabs.comDesigned to enhance overall ADC stability and solubility. aacrjournals.orgaacrjournals.orgscite.ai
Exatecan (Payload) Potent Topoisomerase I inhibitor.pH-dependent hydrolysis of the active lactone E-ring to an inactive carboxylate form. aacrjournals.orgresearchgate.netLactone ring is unstable at physiological pH (7.4), favoring the inactive form. aacrjournals.orgresearchgate.net

Role of the Self-Immolative T-Moiety

A novel, hydrophilic self-immolative T-moiety has been introduced into this ADC construct to improve its physicochemical and pharmacological properties. aacrjournals.orgaacrjournals.orgscite.ai This moiety is designed for the "traceless" conjugation and release of exatecan. aacrjournals.orgaacrjournals.org One of the challenges with exatecan is its hydrophobicity, which can lead to aggregation and poor solubility of the resulting ADC. nih.govdrugtargetreview.com The hydrophilic nature of the T-moiety helps to counteract this, resulting in ADCs with improved homogeneity and reduced aggregation. aacrjournals.orgscite.ai

Crucially, ADCs incorporating this T-moiety have demonstrated enhanced stability. aacrjournals.orgaacrjournals.orgscite.ainih.gov Following the enzymatic cleavage of the VA dipeptide in the lysosome, the T-moiety undergoes a spontaneous, self-immolative electronic cascade, such as a 1,6-elimination reaction. nih.govresearchgate.net This process ensures the clean and complete release of the exatecan payload in its unmodified, active form inside the target cell. sigutlabs.com

Chemical Integrity of Exatecan

Exatecan is a hexacyclic camptothecin (B557342) derivative and a potent inhibitor of topoisomerase I. aacrjournals.orgnih.gov A critical structural feature for the activity of all camptothecin analogues is the α-hydroxy-lactone E-ring. aacrjournals.org This lactone ring is subject to a reversible, pH-dependent hydrolysis. aacrjournals.orgresearchgate.net At acidic pH, the equilibrium favors the closed, active lactone form. However, at physiological pH (around 7.4), the equilibrium shifts towards the open-ring, inactive carboxylate form. aacrjournals.orgnih.gov This hydrolysis occurs rapidly in plasma, which can limit the efficacy of the free drug. aacrjournals.orgresearchgate.net The design of the ADC aims to protect the exatecan payload within the conjugate structure until it reaches the acidic environment of the lysosome (pH 4.5-5.0), where the lactone ring is more stable and the payload is released. iris-biotech.de

ParameterExatecan Lactone FormExatecan Carboxylate Form
Structure Closed E-ringOpen E-ring
Biological Activity Active Topoisomerase I inhibitor aacrjournals.orgSignificantly less bioactive researchgate.net
Stability at pH < 7 Favored nih.govLess favored
Stability at pH 7.4 (Plasma) Unstable, hydrolyzes rapidly aacrjournals.orgresearchgate.netFavored aacrjournals.orgnih.gov

The degradation and payload release pathway of this compound is a precisely orchestrated sequence of events:

Tumor Cell Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically into the endosomal-lysosomal pathway. researchgate.net

Lysosomal Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the VA dipeptide linker. iris-biotech.denih.govnih.gov This cleavage is the trigger for drug release.

Self-Immolation and Payload Release: Cleavage of the VA linker initiates a spontaneous 1,6-elimination cascade within the T-moiety spacer. nih.govresearchgate.net This self-immolation results in the release of the exatecan payload in its active, unmodified form inside the cancer cell. sigutlabs.comaacrjournals.org The acidic lysosomal environment helps to maintain the integrity of exatecan's active lactone ring. iris-biotech.de

Target Engagement: The released exatecan can then bind to its intracellular target, topoisomerase I, leading to DNA damage and cell death. nih.gov

This pathway highlights a sophisticated design aimed at maximizing stability in circulation to minimize off-target toxicity while ensuring efficient, targeted release of the potent cytotoxic agent within cancer cells. nih.govnih.gov

Molecular and Cellular Mechanisms of Action

Internalization and Intracellular Trafficking of MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

The journey of the ADC from the extracellular space to the release of its cytotoxic payload is a highly orchestrated process, critical for its therapeutic efficacy.

The initial and most crucial step for the activity of this ADC is its binding to a specific target antigen on the surface of cancer cells. mdpi.compreprints.org This interaction triggers receptor-mediated endocytosis, the primary mechanism by which the ADC is internalized into the cell. preprints.orgnih.govmdpi.com This process is highly selective, as the monoclonal antibody component is engineered to recognize and bind to antigens that are overexpressed on tumor cells. nih.govmdpi.com

The affinity of the antibody for its target antigen is a critical parameter. While high affinity is necessary for effective binding and internalization, excessively high affinity can sometimes hinder the penetration of the ADC into solid tumors. nih.gov

Table 1: Key Factors in Receptor-Mediated Endocytosis of the ADC

FactorDescriptionSignificance
Target Antigen SpecificityThe monoclonal antibody component is designed to bind to antigens highly expressed on cancer cell surfaces. mdpi.comEnsures selective delivery of the cytotoxic payload to tumor cells, minimizing off-target toxicity. nih.gov
Internalization PathwayPrimarily clathrin-dependent endocytosis. nih.govProvides an efficient and specific mechanism for cellular uptake of the ADC-antigen complex. nih.gov
Antibody AffinityThe strength of the bond between the antibody and the target antigen. nih.govImpacts binding, internalization rates, and tumor penetration. nih.gov

Following internalization, the endocytic vesicle containing the ADC undergoes maturation, eventually fusing with lysosomes. mdpi.compreprints.org The acidic environment and the rich cocktail of hydrolytic enzymes within the lysosome are essential for the next step: the release of the exatecan (B1662903) payload. mdpi.com

The linker connecting the exatecan to the monoclonal antibody, "MC-VA-T-moiety(CH2-NH-CH3)," is designed to be stable in the bloodstream but susceptible to cleavage within the lysosome. researchgate.netiris-biotech.denih.gov The valine-citrulline (Val-Cit) dipeptide within the linker is a key feature, serving as a substrate for lysosomal proteases, particularly cathepsins. iris-biotech.denih.gov Cathepsin B, which is often upregulated in cancer cells, readily cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. mdpi.comencyclopedia.pub This enzymatic cleavage initiates the release of the cytotoxic drug. iris-biotech.de While initially thought to be primarily mediated by cathepsin B, studies have shown that other cathepsins, such as L, S, and F, can also be involved in this process. nih.govencyclopedia.pub

The design of the linker is critical for efficient payload release. The inclusion of a self-immolative spacer like PABC ensures that once the Val-Cit dipeptide is cleaved, the spacer spontaneously decomposes, releasing the exatecan in its active form. encyclopedia.pubpreprints.org

Table 2: Components of the Cleavable Linker and Their Functions

Linker ComponentFunctionKey Features
Valine-Citrulline (Val-Cit)Serves as the recognition site and substrate for lysosomal cathepsins. iris-biotech.deProvides stability in plasma while allowing for efficient cleavage within the lysosome. iris-biotech.de
p-Aminobenzyl Carbamate (PABC) SpacerActs as a self-immolative moiety. encyclopedia.pubpreprints.orgUndergoes spontaneous 1,6-elimination after cleavage of the Val-Cit sequence to release the unmodified drug. iris-biotech.depreprints.org
Cathepsins (e.g., B, L, S, F)Lysosomal proteases that cleave the Val-Cit linker. nih.govencyclopedia.pubOften overexpressed in tumor cells, enhancing the targeted release of the payload. mdpi.comresearchgate.net

The rate at which exatecan is released from the ADC within the cancer cell is a critical determinant of its cytotoxic potential. This release is dependent on the efficiency of the entire intracellular trafficking and processing pathway. nih.govacs.org

Studies have shown that different dipeptide linker sequences can lead to varying rates of lysosomal processing. nih.govacs.org While faster processing might be expected to correlate with increased cytotoxicity, research suggests that as long as a threshold level of the cytotoxic catabolite accumulates within the cell, the in vitro and in vivo activity can be comparable across linkers with different cleavage rates. nih.govacs.org

The kinetics of payload release are influenced by several factors, including the rate of ADC internalization, the efficiency of lysosomal trafficking, and the concentration and activity of cathepsins within the target cell. nih.govnih.gov The design of linkers that are rapidly and specifically cleaved by lysosomal proteases is an area of active research aimed at optimizing the therapeutic window of ADCs. acs.org

Cellular Consequences and Pharmacodynamics at the Cellular Level

Cell Cycle Arrest and Apoptosis Induction

The extensive DNA damage induced by exatecan leads to significant downstream cellular consequences, most notably cell cycle arrest and the induction of programmed cell death (apoptosis). researchgate.netnih.gov Upon sensing DNA damage, checkpoint mechanisms are activated to halt cell cycle progression, allowing time for DNA repair. Studies involving antibody-drug conjugates (ADCs) that release an exatecan payload have demonstrated that treated cancer cells predominantly arrest in the S phase of the cell cycle, which is consistent with the drug's mechanism of targeting DNA replication. nih.gov Arrest in the G2-M phase has also been observed. nih.gov

If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. The induction of apoptosis by exatecan is a key component of its anticancer activity. researchgate.netnih.gov This process is marked by the activation of a cascade of enzymes known as caspases. Specifically, treatment with exatecan-releasing ADCs has been shown to increase levels of activated caspase-3 and to induce the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are hallmark indicators of apoptosis. nih.gov

Inhibition of Cellular Proliferation and Colony Formation in in vitro models

The combined effects of cell cycle arrest and apoptosis induction result in a potent inhibition of cancer cell growth. In vitro, the efficacy of exatecan in halting cellular proliferation is commonly quantified by determining its half-maximal inhibitory concentration (IC50). Research has consistently shown that exatecan is a highly potent cytotoxic agent across a wide range of cancer cell lines, often demonstrating significantly lower IC50 values—indicating higher potency—compared to other topoisomerase I inhibitors like DXd and SN-38. nih.govscispace.com For instance, in one panel of cell lines, exatecan was found to be 2- to 10-fold more potent than SN38 and DXd. nih.gov

The ability of a drug to prevent a single cancer cell from growing into a viable colony is assessed through colony formation assays. This method provides insight into the long-term cytostatic or cytotoxic effects of a compound. While specific data on colony formation assays for this compound is not detailed in the provided sources, the principle has been established for other topoisomerase I inhibitors. nih.gov Given its potent inhibition of proliferation and induction of apoptosis, it is expected that exatecan would effectively inhibit colony formation in sensitive cancer cell lines.

Table 1: In Vitro Cytotoxicity of Exatecan vs. DXd in Various Cancer Cell Lines

Cell LineTumor TypeExatecan IC50 (nM)DXd IC50 (nM)
NCI-N87Gastric0.282.52
SK-BR-3Breast0.241.83
JIMT-1Breast0.252.45
COLO 205Colon0.090.26
SW620Colon0.110.24
NCI-H460Lung0.180.44
PC-9Lung0.251.51

This table presents representative data on the half-maximal inhibitory concentration (IC50) of the free payloads exatecan and DXd after a 5-day incubation period. Data compiled from multiple independent measurements. scispace.com

Bystander Killing Effect and Membrane Permeability of Released Payload

A crucial characteristic of an effective ADC payload is its ability to induce a "bystander effect." This occurs when the payload, after being released inside the targeted cancer cell, diffuses out and kills neighboring tumor cells, including those that may not express the target antigen. nih.govresearchgate.net This effect is particularly important for treating tumors with heterogeneous antigen expression.

The bystander effect is largely dependent on the physicochemical properties of the payload, especially its membrane permeability. nih.govrsc.org Exatecan possesses higher cell permeability compared to other payloads like DXd and SN-38. nih.govnih.gov This superior permeability facilitates its escape from the target cell and subsequent entry into adjacent cells, thereby enabling a more potent bystander killing effect. nih.govnih.gov In vitro co-culture assays, which mix antigen-positive and antigen-negative cells, have been used to measure the efficiency of bystander killing. nih.gov Studies comparing different payloads have shown that exatecan's higher permeability correlates with its ability to effectively kill neighboring antigen-negative cells. nih.gov

Table 2: Comparison of Payload Permeability

PayloadPermeability (10⁻⁶ cm/s)
Exatecan~2.5
DXd~1.2
SN-38~0.5

This table shows apparent permeability values for different topoisomerase I inhibitor payloads. The higher value for exatecan indicates greater ease of crossing cell membranes, which is linked to a stronger bystander effect. nih.gov

Molecular Interactions and Binding Dynamics

Binding Affinity to Target Receptors (if applicable, for the antibody part)

The compound "this compound" represents a drug-linker construct. caltagmedsystems.co.uk To function as an ADC, it must be conjugated to a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen on the surface of cancer cells. Therefore, the binding affinity to a target receptor is not an intrinsic property of the drug-linker itself but is determined entirely by the chosen antibody.

The selection of an antibody with optimal binding affinity is a critical aspect of ADC design. The affinity must be high enough to ensure specific and efficient binding to cancer cells, but excessively high affinity can sometimes lead to a "binding site barrier," where the ADC binds so tightly to the first cells it encounters that it fails to penetrate deeper into the tumor mass.

For instance, in the development of a HER3-targeting ADC named AMT-562, which utilizes a T-moiety-exatecan payload, a HER3-targeting antibody (Ab562) with a "medium affinity" was selected. nih.gov This choice was part of a holistic design approach to balance potency, safety, and pharmacokinetics. nih.gov The efficacy of such an ADC is then dependent on the expression level of the target receptor (e.g., HER3) on the cancer cells. nih.gov ADCs constructed with the T-moiety-exatecan system have been developed against various targets, including HER2, HER3, and TROP2, each with a unique antibody and corresponding binding affinity profile. nih.gov

Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the molecular modeling and simulation of the compound "this compound". Therefore, it is not possible to generate an article with detailed research findings and data tables as requested in the prompt.

The provided compound name appears to be highly specific and may represent a novel or proprietary substance that has not yet been described in published scientific studies. Without any primary or secondary research sources, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy.

To provide a comprehensive article on the molecular and cellular mechanisms of action, specifically focusing on molecular modeling and simulation of compound-target interactions, verifiable data from peer-reviewed studies is essential. Such data would include details on binding affinities, interaction modes, key amino acid residues involved in the binding, and the results of simulations, none of which are available for the specified compound.

An article focusing on the preclinical pharmacodynamics and pharmacokinetics of the chemical compound this compound is detailed below.

Preclinical Pharmacodynamics and Pharmacokinetics in Relevant Models

In Vivo Preclinical Pharmacokinetics (PK) in Animal Models (Excluding Human Data)

Tissue Distribution and Accumulation of the Conjugate and Released Payload in Animal Models

The tissue distribution and accumulation of an ADC and its released payload are critical determinants of both efficacy and toxicity. For exatecan-based ADCs, including those with a novel self-immolative "T-moiety," preclinical studies aim to understand the delivery of the cytotoxic payload to the tumor site while minimizing exposure to healthy tissues.

In a study involving COLO205 xenograft tumors, the intratumor pharmacodynamic response was evaluated by immunohistochemistry (IHC) for γH2AX, a marker of DNA damage induced by the exatecan payload. This analysis provides an indirect measure of payload distribution and activity within the tumor tissue. Results showed a notable increase in γH2AX staining in tumors treated with an exatecan-ADC, indicating successful delivery and target engagement of the payload within the tumor microenvironment. researchgate.net

While specific quantitative data on the concentration of the intact conjugate and released exatecan in various tissues from animal models for an ADC with the precise "MC-VA-T-moiety(CH2-NH-CH3)-Exatecan" construct are not widely available in the public domain, studies on similar exatecan-based ADCs provide valuable insights. For instance, investigations into ADCs with different linkers have shown that the design of the linker can significantly influence the pharmacokinetic profile and, consequently, the tissue distribution. Hydrophilic linkers, such as polysarcosine (PSAR), have been shown to yield ADCs with pharmacokinetic profiles similar to the unconjugated antibody, despite a high drug-to-antibody ratio (DAR) of 8. mdpi.comresearchgate.net This suggests that the "T-moiety," also described as a hydrophilic self-immolative spacer, may contribute to favorable distribution properties, leading to effective tumor accumulation. semanticscholar.org The "binding site barrier," where rapid binding of the ADC to perivascular tumor cells can limit deeper tissue penetration, is a known challenge for ADCs. nih.gov The physical and chemical properties of the released payload, such as exatecan's cell permeability, are crucial for achieving a "bystander effect," where the payload can diffuse from the target cell to kill adjacent, potentially antigen-negative, tumor cells, thus enhancing the therapeutic effect throughout the tumor mass. mdpi.comsemanticscholar.orgnih.gov

Characterization of Metabolites in Preclinical Models

The characterization of metabolites is a key aspect of preclinical development, providing insights into the biotransformation of the ADC and its payload. For ADCs, bioanalysis typically involves measuring the total antibody, the intact ADC, and the released payload along with its metabolites.

Exatecan itself is a potent topoisomerase I inhibitor. Upon cleavage of the linker in the target cell, the released exatecan is the primary active metabolite responsible for cytotoxicity. semanticscholar.org Studies on exatecan have highlighted its high potency compared to other camptothecin (B557342) derivatives like SN-38 and DXd. nih.govaacrjournals.org

While detailed reports on the full metabolite profile of an ADC with the "this compound" system in preclinical models are limited, the fundamental mechanism involves the enzymatic cleavage of the valine-alanine (VA) dipeptide by lysosomal proteases like cathepsin B, followed by the self-immolation of the PABC spacer to release the exatecan payload. aacrjournals.org It has been noted that exatecan is not a substrate for P-glycoprotein (P-gp), which may allow it to overcome certain mechanisms of drug resistance. researchgate.net The development of high-affinity anti-exatecan monoclonal antibodies serves as a critical tool for the bioanalysis of the ADC and the quantification of the released payload in pharmacokinetic and toxicological studies. nih.govresearchgate.net

In Vivo Preclinical Pharmacodynamics (PD) in Animal Models (Excluding Human Data)

ADCs utilizing the exatecan payload have demonstrated significant antitumor activity in a variety of preclinical cancer models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). aacrjournals.orgnih.gov These models are crucial for assessing the potential therapeutic efficacy of new cancer drugs. nih.gov

A HER2-targeting ADC with a polysarcosine-based linker and exatecan payload (Tra-Exa-PSAR10) showed potent, dose-dependent antitumor efficacy. In a BT-474 breast cancer xenograft model, a single 10 mg/kg dose resulted in complete and sustained tumor remission. mdpi.com In the NCI-N87 gastric cancer model, this ADC was effective at a lower dose of 1 mg/kg. mdpi.comresearchgate.net

ADCs with the novel "T-moiety" linked to exatecan have shown the ability to overcome resistance to other ADCs. For example, a HER3-targeting T-moiety-exatecan ADC (AMT-562) induced tumor regression in a lung squamous cell model (H2170) that was resistant to a similar ADC carrying the DXd payload. researchgate.net Similarly, a CDH6-targeting T-moiety-exatecan ADC was effective in a kidney PDX model resistant to its DXd-carrying counterpart. researchgate.net

MGC026, a B7-H3-targeting ADC with a glycan-linked exatecan payload, demonstrated specific, dose-dependent antitumor activity in xenograft models of lung, pancreatic, and prostate cancers, as well as head and neck squamous cell carcinoma and melanoma. aacrjournals.org It was also effective in PDX models of lung and prostate cancer. aacrjournals.org Another exatecan-based ADC, ADCT-242, which targets Claudin-6 (CLDN6), showed potent antitumor activity in PA-1 and OVCAR-3 ovarian cancer xenograft models and in lung patient-derived tumor models. firstwordpharma.com

ADC TargetCancer Model TypeCancer TypeEfficacy ResultsReference
HER2CDX (BT-474)Breast CancerComplete and prolonged tumor remission at 10 mg/kg. mdpi.com
HER2CDX (NCI-N87)Gastric CancerStrong anti-tumor activity at 1 mg/kg, outperforming DS-8201a. mdpi.comresearchgate.net
HER3CDX (H2170)Lung Squamous CellTumor regression in a model resistant to a DXd-based ADC. researchgate.net
CDH6PDXKidney CancerEffective in a model resistant to a DXd-based ADC. researchgate.net
B7-H3CDX & PDXLung, Pancreatic, Prostate, HNSCC, MelanomaSpecific, dose-dependent antitumor activity. aacrjournals.org
CLDN6CDX (PA-1, OVCAR-3) & PDXOvarian & Lung CancerPotent anti-tumor activity. firstwordpharma.com
HER3CDX & PDXDigestive System & Lung TumorsPotent and durable antitumor response in low HER3 expression models. semanticscholar.org

The relationship between drug exposure and antitumor efficacy is a cornerstone of preclinical pharmacodynamic analysis. For ADCs, this relationship can be complex, involving the pharmacokinetics of the intact antibody, the stability of the linker, and the concentration of the released payload within the tumor. researchgate.net

Studies with MGC026, a B7-H3 targeting exatecan ADC, have explicitly investigated the relationship between exposure and antitumor activity in xenograft models, demonstrating a dose-dependent effect. aacrjournals.org The efficacy of ADCs is often correlated with the intratumoral concentration of the released payload. A minimal threshold concentration of the payload within the tumor appears to be necessary to achieve sustained efficacy. researchgate.net Interestingly, some studies suggest that an ADC can deliver an excessive level of payload to the tumor that does not translate into enhanced efficacy, a phenomenon described as a "plateau effect". researchgate.net

The pharmacokinetics of an ADC can be influenced by its drug-to-antibody ratio (DAR). Higher DARs can sometimes lead to faster clearance from circulation. However, the use of hydrophilic linkers, such as the polysarcosine platform or the novel "T-moiety," can mitigate this, allowing for highly conjugated ADCs (DAR 8) to maintain favorable pharmacokinetic profiles similar to the naked antibody. mdpi.comresearchgate.netsemanticscholar.org This improved stability and exposure likely contribute to the enhanced efficacy observed in preclinical models. nih.gov For example, a trastuzumab-exatecan ADC with a phosphonamidate linker (trastuzumab-LP5) showed a slightly higher exposure at day 7 post-treatment compared to Enhertu® in vivo. aacrjournals.org

The identification of predictive biomarkers is essential for guiding the clinical development of targeted therapies like ADCs. In the preclinical setting, various biomarkers have been investigated for exatecan-based ADCs.

The expression level of the target antigen is a primary biomarker. For instance, the antitumor activity of MGC026 is dependent on B7-H3 expression, and the efficacy of ADCT-242 is linked to CLDN6 expression. aacrjournals.orgfirstwordpharma.com However, the relationship is not always linear. A HER3-targeting T-moiety-exatecan ADC, AMT-562, showed potent responses even in models with low HER3 expression. semanticscholar.org Similarly, in urothelial carcinoma models, sensitivity to a HER2-targeted ADC (T-DXd) did not strongly correlate with HER2 expression levels, but rather with sensitivity to the exatecan payload itself, suggesting that even tumors with low HER2 expression might respond. aacrjournals.org

Beyond target expression, other molecular markers have been identified. SLFN11 expression and homologous recombination deficiency (HRD) have been proposed as predictive biomarkers for response to exatecan. nih.govaacrjournals.org The rationale is that cancer cells with impaired DNA damage repair (HRD) are more susceptible to DNA-damaging agents like topoisomerase I inhibitors. The pharmacodynamic biomarker γH2AX, which indicates DNA double-strand breaks, is used to confirm the mechanism of action and effective payload delivery in preclinical models. researchgate.netnih.gov

To enhance antitumor efficacy and overcome resistance, exatecan-based ADCs have been evaluated in combination with other therapeutic agents in preclinical models.

A notable combination strategy involves pairing exatecan-based therapies with inhibitors of the DNA damage response (DDR) pathway. Given that exatecan induces DNA damage, inhibiting the cell's ability to repair this damage can lead to synergistic cell killing. aacrjournals.org Specifically, the combination of a peptide-exatecan conjugate (CBX-12) with the ATR inhibitor ceralasertib resulted in significant tumor growth suppression in mouse xenograft models. nih.govaacrjournals.org Similarly, the HER3-targeting ADC AMT-562 showed synergistic efficacy when combined with CHEK1 inhibitors in colon cancer models. semanticscholar.org

In addition to DDR inhibitors, exatecan-based ADCs have been tested with other targeted therapies. AMT-562 also showed synergistic effects when combined with inhibitors of VEGF and EGFR in colon cancer cells. semanticscholar.org A PSMA-targeting exatecan ADC, ADCT-241, demonstrated synergy with the androgen receptor inhibitor enzalutamide (B1683756) in prostate cancer models. firstwordpharma.com These preclinical findings provide a strong rationale for exploring such combination strategies in clinical trials to potentially broaden the therapeutic window and improve patient outcomes.

Target Identification and Validation

Identification of Cellular Antigens for Conjugate Delivery

The antibody component of the ADC acts as a guidance system, directing the exatecan (B1662903) payload to cancer cells. dimabio.com The selection of the target antigen is therefore a critical first step, dictating where the drug will be delivered. dimabio.com

The ideal target antigen for an ADC should be highly and uniformly expressed on the surface of tumor cells while having limited to no expression in healthy tissues. nih.gov This differential expression creates a therapeutic window, maximizing anti-tumor activity while minimizing off-target toxicity. nih.gov Preclinical disease models, including patient-derived xenografts (PDX), cell-line derived xenografts (CDX), and cancer cell line panels, are essential tools for expression profiling. crownbio.com

Several potential target antigens have been explored for ADCs that utilize an exatecan payload. These include:

HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in various cancers, notably breast and gastric cancers. nih.gov

HER3 (Human Epidermal Growth Factor Receptor 3): Frequently overexpressed in multiple cancer types and a target for ADCs like DB-1310, which uses an exatecan-derivative payload. nih.govresearchgate.net

TROP2 (Trophoblast Cell-Surface Antigen 2): A transmembrane glycoprotein (B1211001) overexpressed in a wide range of solid tumors, making it a target for ADCs like sacituzumab govitecan (which uses SN-38, a related topoisomerase I inhibitor) and other exatecan-based ADCs. nih.govnih.gov

ADAM9 (A Disintegrin and Metalloprotease Domain 9): A transmembrane protein involved in tumorigenesis and overexpressed in multiple solid cancers, including gastric, lung, and pancreatic cancer. researcher.life It is the target for the preclinical ADC MGC028, which incorporates an exatecan payload. researcher.life

Claudin 18.2 (CLDN18.2): A tight junction protein with highly specific expression in gastric and gastroesophageal junction (GEJ) cancers. prnewswire.com IBI-343 is an ADC targeting Claudin 18.2 that is linked to an exatecan payload. prnewswire.com

The process involves analyzing the expression levels of these antigens across various tumor types and normal tissues. nih.gov This helps in identifying not only promising targets but also patient populations that are most likely to benefit from the therapy. crownbio.com

Table 1: Potential Target Antigens for Exatecan-Based ADCs and Associated Cancer Indications

Target Antigen Associated Cancer Types (Preclinical Models) Reference
ADAM9 Gastric, Lung, Pancreatic, Colorectal researcher.life
Claudin 18.2 Gastric, Gastroesophageal Junction prnewswire.com
HER2 Breast, Gastric, Colon, Lung nih.gov
HER3 Colon, Lung nih.govresearchgate.net

For the exatecan payload to exert its cytotoxic effect, the ADC-antigen complex must be efficiently internalized by the cancer cell. mdpi.comnih.gov Therefore, beyond just expression levels, the biological behavior of the target antigen upon antibody binding is crucial. dimabio.com Internalization assays are used to measure the rate and extent to which an ADC is brought inside the cell. precisionantibody.com

The primary pathways for ADC internalization include:

Clathrin-mediated endocytosis (CME): The most common pathway for receptor-mediated endocytosis. researchgate.net

Caveolae-mediated endocytosis: Another form of receptor-mediated uptake. researchgate.net

Macropinocytosis: A receptor-independent mechanism of internalization. researchgate.net

Validation of Exatecan's Molecular Target

Exatecan belongs to the camptothecin (B557342) class of compounds, which are known inhibitors of DNA topoisomerase I (TOP1). nih.gov Validating that this is the specific molecular target of the payload is essential for understanding its mechanism of action and for developing rational combination therapies.

The primary mechanism of exatecan is the inhibition of TOP1, an essential enzyme that relaxes supercoiled DNA during replication and transcription. researchgate.net Exatecan stabilizes the covalent complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc). nih.gov This trapping of the complex leads to DNA strand breaks and ultimately, apoptotic cell death. nih.gov

Several biochemical assays are employed to quantify the inhibitory activity of exatecan:

TOP1cc Trapping Assays: The RADAR assay is a method used to directly detect and quantify the amount of TOP1 trapped on DNA in cells treated with inhibitors like exatecan. nih.govresearchgate.net Studies using this assay have shown that exatecan is significantly more potent at trapping TOP1 than other clinically used TOP1 inhibitors such as topotecan (B1662842) and SN-38 (the active metabolite of irinotecan). nih.govresearchgate.net

Cytotoxicity Assays: Assays like the CellTiter-Glo® luminescent cell viability assay are used to measure the cytotoxic effects of the drug on cancer cell lines. acs.org The half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) is determined to compare the potency of exatecan against other compounds. Exatecan consistently demonstrates superior potency across a wide range of cancer cell lines. researchgate.netmedchemexpress.com

Table 2: Comparative In Vitro Activity of Exatecan and Other Topoisomerase I Inhibitors

Compound Target Assay Type Result Reference
Exatecan DNA Topoisomerase I Inhibition Assay IC50: 2.2 µM medchemexpress.com
Exatecan Various Cancer Cell Lines Cytotoxicity Assay Mean GI50: 0.877 - 2.92 ng/mL medchemexpress.com
Exatecan TOP1-DNA Trapping RADAR Assay Stronger trapping than SN-38, topotecan, CPT nih.govresearchgate.net
SN-38 DNA Topoisomerase I TOP1-DNA Trapping Weaker trapping than exatecan nih.govresearchgate.net

To confirm that the cytotoxic effects of exatecan are specifically mediated through TOP1 inhibition, researchers can use genetic and pharmacological approaches.

Genetic Perturbations: A key method involves using cells where the TOP1 gene has been knocked down or knocked out. e-century.us If exatecan's activity is diminished or completely absent in these cells compared to control cells with normal TOP1 expression, it provides strong evidence that TOP1 is the primary target. e-century.us

Pharmacological Perturbations: The cellular response to exatecan can be studied in the context of other drugs. For instance, combining exatecan with inhibitors of the DNA damage response (DDR) pathway, such as ATR or PARP inhibitors, has been shown to result in synergistic cell killing. nih.govnih.gov This synergy is expected if exatecan's primary action is to cause DNA damage via TOP1 inhibition, as blocking the cell's ability to repair that damage would enhance the drug's effect. nih.gov

Development of Predictive Biomarkers for Preclinical Response

Identifying which tumors will respond to an exatecan-based ADC is a major goal of preclinical research, fueling the development of predictive biomarkers. crownbio.com These biomarkers can help stratify patient populations and guide clinical trial design. crownbio.comnih.gov By analyzing large panels of preclinical models, researchers can correlate molecular features with drug sensitivity. researchgate.net

For exatecan and other TOP1 inhibitors, two key predictive biomarkers have emerged from preclinical studies:

Schlafen 11 (SLFN11) Expression: SLFN11 is a putative DNA/RNA helicase. nih.gov High expression of SLFN11 has been strongly correlated with increased sensitivity to TOP1 inhibitors, including exatecan. nih.gov Tumors with high SLFN11 levels are more likely to undergo apoptosis following drug-induced DNA damage. nih.gov

Homologous Recombination Deficiency (HRD): Homologous recombination is a major pathway for repairing DNA double-strand breaks. nih.gov Tumors that have deficiencies in this pathway (HRD), often due to mutations in genes like BRCA1 or BRCA2, are less able to repair the DNA damage caused by exatecan. nih.govnih.gov This makes them significantly more sensitive to the drug, a concept known as synthetic lethality. nih.gov

These biomarkers are validated in preclinical models by showing that cell lines or xenografts with high SLFN11 expression or HRD status exhibit significantly greater tumor growth inhibition or regression in response to exatecan treatment compared to models lacking these markers. nih.govresearchgate.net

Correlation of Target Expression Levels with Efficacy in Preclinical Models

Preclinical studies have demonstrated that antibody-drug conjugates incorporating the T-moiety-exatecan platform exhibit significant antitumor activity, particularly in tumors with low to moderate target expression where other ADC platforms may fall short. aacrjournals.orgnih.govresearchgate.net This suggests a favorable therapeutic window and a broader potential patient population. The efficacy of these ADCs has been evaluated against various targets, including HER2, HER3, and TROP2.

Research indicates that T-moiety-exatecan ADCs can overcome the challenge of low target antigen density, a common mechanism of intrinsic and acquired resistance to ADCs. aacrjournals.orgnih.gov For instance, in preclinical models, HER2-targeting T-moiety-exatecan ADCs have shown efficacy in tumors with low HER2 expression (IHC 2+/ISH- or IHC 1+), where other HER2-targeted therapies have been less effective. aacrjournals.org Similarly, HER3-targeting T-moiety-exatecan ADCs have demonstrated robust anti-tumor responses in models with low HER3 expression, a setting where achieving therapeutic efficacy has been challenging. nih.gov

The following tables summarize preclinical data illustrating the correlation between target expression levels and the efficacy of T-moiety-exatecan ADCs in various cancer models.

Table 1: Preclinical Efficacy of HER2-Targeting T-moiety-Exatecan ADC (MTX-1000) in Xenograft Models with Varying HER2 Expression

Cell LineCancer TypeHER2 Expression Level (IHC)Efficacy OutcomeCitation
NCI-N87Gastric CancerHigh (3+)Complete Tumor Regression researchgate.net
Calu-3Lung CancerHigh (3+)Significant Tumor Growth Inhibition researchgate.net
COLO 205Colorectal CancerMedium (2+)Tumor Growth Inhibition researchgate.net
JIMT-1Breast CancerLow (1+)Partial Tumor Regression researchgate.net

Table 2: Preclinical Efficacy of TROP2-Targeting T-moiety-Exatecan ADC (MTX-132) in Xenograft Models with Varying TROP2 Expression

Cell LineCancer TypeTROP2 Expression LevelEfficacy OutcomeCitation
BxPC-3Pancreatic CancerHighComplete Tumor Regression aacrjournals.org
HCT116Colorectal CancerMediumSignificant Tumor Growth Inhibition aacrjournals.org
HCT-15Colorectal CancerLowPartial Tumor Regression aacrjournals.org

These findings suggest that while a higher target expression can lead to a more robust response, T-moiety-exatecan ADCs retain significant activity even in tumors with lower target levels, a key differentiator from some other ADC technologies. researchgate.net

Identification of Molecular Signatures Indicating Response or Resistance

Beyond target expression levels, other molecular characteristics of tumor cells can influence the efficacy of ADCs. Identifying these molecular signatures is crucial for patient selection and for developing strategies to overcome resistance.

A significant molecular signature of resistance to some ADC platforms is the high expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). researchgate.netaacrjournals.org These transporters can actively efflux the cytotoxic payload from the cancer cell, thereby reducing its intracellular concentration and diminishing the ADC's efficacy.

A key advantage of the T-moiety-exatecan platform is its reduced susceptibility to efflux by these MDR transporters compared to other payloads like DXd and SN-38. aacrjournals.orgnih.govresearchgate.net Preclinical studies have shown that T-moiety-exatecan ADCs can overcome resistance in tumor models with high expression of P-gp and BCRP. aacrjournals.orgresearchgate.net This suggests that the expression status of these MDR transporters could be a predictive biomarker for the efficacy of T-moiety-exatecan ADCs, particularly in tumors that have developed resistance to other chemotherapies or ADCs.

For example, in colorectal cancer models resistant to a DXd-based ADC due to high MDR gene expression, a TROP2-targeting T-moiety-exatecan ADC (MTX-132) demonstrated significant tumor regression. researchgate.net This indicates that tumors with an MDR-positive phenotype may be particularly responsive to treatment with T-moiety-exatecan ADCs.

Table 3: Molecular Signatures of Response and Resistance to T-moiety-Exatecan ADCs in Preclinical Models

Molecular SignatureImpact on T-moiety-Exatecan ADC EfficacyMechanismCitation
Low to Medium Target Expression (HER2, TROP2, HER3) Maintained EfficacyPotent payload and efficient delivery system allow for efficacy even with fewer target antigens. aacrjournals.orgresearchgate.netnih.gov
High Expression of MDR Transporters (P-gp/ABCB1, BCRP/ABCG2) Overcomes ResistanceThe exatecan payload is a poor substrate for these efflux pumps compared to other topoisomerase I inhibitor payloads. aacrjournals.orgresearchgate.net
Mutations in KRAS/BRAF and TP53 Maintained EfficacyIn preclinical models of colorectal cancer with these mutations, T-moiety-exatecan ADCs showed durable anti-tumor activity. nih.gov
EGFR Triple Mutation (ex19del/T790M/C797S) Maintained EfficacyIn a patient-derived xenograft model of lung cancer with this resistance mutation, a T-moiety-exatecan ADC demonstrated durable anti-tumor activity. nih.gov

Drug Design and Optimization Principles

Structure-Activity Relationship (SAR) Studies of MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

Impact of Linker Chemistry and Length on Conjugate Stability and Payload Release

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. Its chemistry and length significantly influence the conjugate's stability in the bloodstream and the efficiency of payload release at the target site.

The stability of the linker is paramount to prevent premature release of the toxic payload, which can lead to systemic toxicity. pharmaceutical-journal.com First-generation ADCs often utilized linkers with limited stability, resulting in off-target effects. pharmaceutical-journal.com Modern linker technologies have focused on enhancing stability. For instance, peptide linkers like the valine-citrulline (VC) or valine-alanine (VA) sequence are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant within tumor cells. nih.govmdpi.com This ensures that the payload is released primarily after the ADC has been internalized by the cancer cell. nih.govmdpi.com

The length of the linker also plays a role in conjugate stability. Shorter linkers can tether the payload closer to the antibody, potentially shielding it and improving stability. nih.gov Conversely, the length of the linker can also influence the steric hindrance around the cleavage site. Studies on exatecan-based ADCs have shown that the length of an alkyl chain in the linker can affect the rate of drug release, with derivatives having two to four methylene (B1212753) chains exhibiting superior cytotoxicity, possibly due to reduced steric hindrance at the cleavable amide moiety. nih.gov

Linker CharacteristicImpact on ADC PropertiesResearch Findings
Cleavage Mechanism Determines where and how the payload is released.Peptide linkers (e.g., Val-Cit, Val-Ala) are designed for cleavage by lysosomal enzymes like cathepsin B, which are overexpressed in the tumor microenvironment. nih.govmdpi.com
Linker Length Affects stability and steric hindrance at the cleavage site.Shorter linkers can enhance stability by keeping the payload close to the antibody. nih.gov Alkyl chain length in exatecan (B1662903) derivatives can modulate cytotoxicity, with optimal lengths observed between two and four methylene units. nih.gov
Linker Composition Influences stability, solubility, and bystander effect.The inclusion of hydrophilic moieties in the linker can improve the solubility of the ADC. nih.gov Some linkers are designed to release membrane-permeable payloads, enabling a "bystander effect" where neighboring tumor cells are also killed. synaffix.com

Influence of the T-moiety(CH2-NH-CH3) Modification on Conjugate Properties

A significant innovation in ADC design is the incorporation of novel self-immolative moieties. In the case of this compound, the "T-moiety" is a key component designed for the traceless release of the exatecan payload. nih.gov

This novel self-immolative T-moiety has been shown to contribute to enhanced stability and improved intratumoral pharmacodynamic response compared to other linker technologies. nih.gov ADCs incorporating this T-moiety have demonstrated the ability to overcome resistance to other ADCs, particularly in tumors with low target expression or those expressing multidrug resistance (MDR) proteins. nih.gov The specific (CH2-NH-CH3) modification on the T-moiety likely plays a role in the kinetics of the self-immolation process and the subsequent release of the active exatecan payload. This modification could influence the electronic properties and conformational flexibility of the linker, thereby affecting the efficiency of payload release once the primary cleavage event has occurred. The high tolerability of T-moiety-exatecan ADCs in nonhuman primates suggests that this modification contributes to a favorable safety profile. nih.gov

Effects of Exatecan Derivatization on Potency and Pharmacological Activity

Exatecan, a potent topoisomerase I inhibitor, is a highly effective payload for ADCs. nih.gov However, its free form can be associated with dose-limiting toxicities. nih.gov Derivatization of exatecan is a key strategy to optimize its properties for ADC applications.

SAR studies have explored various modifications to the exatecan molecule to enhance its performance as a payload. One important aspect is the stability of the lactone ring, which is crucial for its cytotoxic activity. researchgate.net Exatecan's structure contributes to greater stability of this ring compared to other camptothecins like SN-38. researchgate.net

Exatecan DerivativeKey FeatureImpact on ADC
DXd Linker attached via an amine group.Maintains the stability of the active lactone ring. researchgate.net
Derivatives with varied alkyl chain lengths Different numbers of methylene chains.Superior cytotoxicity observed with two to four methylene chains, potentially due to reduced steric hindrance. nih.govresearchgate.net
F-ring modified derivatives Simplification of the exatecan structure.Allows for easier derivatization and SAR studies while maintaining efficacy. researchgate.net

Rational Design of Linker-Payload Configuration

The rational design of the linker-payload configuration is a cornerstone of modern ADC development. This involves a holistic approach to engineering the conjugate for optimal therapeutic performance, considering factors such as hydrophobicity, solubility, and systemic stability.

Strategies for Modulating Hydrophobicity and Solubility of the Conjugate

One approach is to incorporate hydrophilic components into the linker. nih.gov For example, the inclusion of a hydrophilic moiety in an ADC with an exatecan derivative showed good efficacy in a preclinical model. nih.gov Another strategy involves the use of hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or polysarcosine. researchgate.netmdpi.com A polysarcosine-based hydrophobicity masking approach has been shown to enable the generation of highly conjugated exatecan-based ADCs with excellent physicochemical properties and improved pharmacokinetic profiles. mdpi.com The use of chito-oligosaccharides in the linker-payload construct has also been demonstrated to significantly increase the solubility of ADCs. sigmaaldrich.com

Engineering for Enhanced Systemic Stability and Reduced Premature Release

Ensuring the ADC remains intact in the systemic circulation until it reaches the tumor is critical for minimizing off-target toxicity and maximizing efficacy. pharmaceutical-journal.comnih.gov Engineering for enhanced systemic stability involves several key considerations.

The choice of conjugation chemistry is crucial. For instance, maleimide-based linkers, while common, can have limited stability. pharmaceutical-journal.com More stable linkage systems are continuously being developed. pharmaceutical-journal.com The design of the linker itself is also a major factor. As discussed earlier, peptide linkers that are selectively cleaved by tumor-associated enzymes contribute significantly to stability. nih.govmdpi.com

Tailoring Cleavage Mechanisms for Intracellular Release

The linker connecting the antibody to the exatecan payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release within the target cancer cell. The this compound utilizes a linker system designed for specific intracellular cleavage.

The "VA" portion of the linker, representing a valine-citrulline dipeptide, is a well-established motif susceptible to cleavage by lysosomal proteases, particularly Cathepsin B. acs.org This enzyme is abundant within the lysosomes of tumor cells, ensuring that the cytotoxic exatecan is released primarily after the ADC has been internalized by the target cell. This targeted release mechanism is crucial for minimizing off-target toxicity to healthy tissues. medchemexpress.com

A novel self-immolative "T moiety" has been incorporated into the design of some exatecan ADCs to facilitate traceless conjugation and release of the payload. aacrjournals.orgnih.gov This innovative chemistry is compatible with clinically validated linkers and serves to mask the hydrophobicity of exatecan, which can otherwise pose challenges in ADC development. aacrjournals.orgnih.gov The "T moiety" is designed to decompose upon cleavage of the primary linker, ensuring the release of an unmodified, fully active exatecan molecule. aacrjournals.org This traceless release is a significant advancement, as any residual linker fragments attached to the drug could potentially hinder its activity.

Furthermore, the stability of the linker in plasma is paramount to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. researchgate.net Novel linker designs, such as "exo-linkers," have been developed to enhance stability. These linkers, which can be combined with hydrophilic moieties, have demonstrated reduced premature payload release and increased drug-to-antibody ratios (DAR) without significant aggregation, even when paired with hydrophobic payloads like exatecan. acs.orgresearchgate.net Research has shown that ADCs utilizing these advanced linkers exhibit superior stability compared to those with more traditional linker technologies. researchgate.net

The table below summarizes different linker strategies and their impact on exatecan ADC properties.

Linker TechnologyKey FeaturesAdvantagesReference
MC-VA-PAB Valine-Citrulline dipeptide cleavable by Cathepsin B.Well-established mechanism for intracellular release. medchemexpress.com
T-moiety Novel self-immolative group.Traceless release of exatecan, masks payload hydrophobicity. aacrjournals.orgnih.gov
Exo-linker Cleavable peptide at the exo position of the PAB moiety.Enhanced plasma stability, reduced premature payload release, allows for higher DAR. acs.orgresearchgate.net
Polysarcosine (PSAR) Platform Hydrophilic polymer chain.Masks hydrophobicity, improves pharmacokinetic profile, allows for high DAR. researchgate.netmdpi.comnih.gov
Phosphonamidate-based Linker Includes a discrete PEG24 chain.Overcomes hydrophobicity issues, enables high DAR with good solubility. nih.gov

Computational Approaches in Conjugate Design

Computational modeling plays a pivotal role in the rational design and optimization of ADCs, including those utilizing the this compound construct. researchgate.net These in silico methods allow for the prediction and analysis of various molecular properties, accelerating the development process and reducing the need for extensive empirical screening. researchgate.net

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding interactions between the ADC and its target antigen on the cancer cell surface, as well as the interaction of the released payload with its intracellular target. researchgate.net

In the context of exatecan-based ADCs, docking simulations have been employed to understand the interaction of exatecan with its target, topoisomerase I (TOP1), and DNA. One study suggested that the amino group of exatecan can form two additional hydrogen bonds with a DNA base and the N352 residue of TOP1. aacrjournals.org This level of detail is crucial for understanding the drug's mechanism of action and for designing modifications that could enhance its potency.

The table below outlines the application of molecular modeling in understanding exatecan's interactions.

Computational MethodApplicationKey FindingReference
Molecular Docking Simulating the binding of exatecan to TOP1 and DNA.The amino group of exatecan may form two additional hydrogen bonds, contributing to its TOP1 inhibitory activity. aacrjournals.org

Predictive Modeling for Linker Stability and Cleavage

Predictive modeling is employed to assess the stability of the linker in the bloodstream and its susceptibility to cleavage within the target cell. These models can simulate the chemical environment of both plasma and the lysosome to predict the rate of linker degradation and payload release.

For linkers like the valine-citrulline dipeptide in the MC-VA-T-moiety, computational models can help refine the peptide sequence to optimize the balance between plasma stability and efficient intracellular cleavage. By understanding the enzymatic cleavage mechanisms at a molecular level, linker designs can be tailored to be more specific and efficient. For instance, the development of β-eliminative cleavable linkers has been guided by the need for controlled release kinetics, with studies showing a half-life of approximately 60 hours at pH 7.4 for the release of exatecan from a PEG conjugate. nih.gov

In Silico Optimization of Physicochemical Characteristics

The table below details computational strategies for optimizing the physicochemical properties of exatecan ADCs.

Optimization GoalComputational StrategyExample ApplicationReference
Reduce Hydrophobicity Incorporate hydrophilic linkers.Design of polysarcosine (PSAR) and PEGylated linkers to offset exatecan's hydrophobicity. nih.govresearchgate.netmdpi.comnih.gov
Increase Drug-to-Antibody Ratio (DAR) Model linker designs that support higher drug loading without aggregation.Use of phosphonamidate linkers with PEG chains to enable DAR8 ADCs with good solubility. nih.gov
Improve Stability Predict and minimize aggregation propensity.In silico analysis of linker structures to identify those less prone to causing aggregation. acs.org

Analytical and Biophysical Characterization Techniques

Advanced Spectroscopic Methods

Spectroscopic techniques are fundamental in the analysis of ADCs, offering insights into their molecular structure, concentration, and stability.

Mass spectrometry is an indispensable tool for the detailed characterization of ADCs, including those with the exatecan (B1662903) payload. chromatographyonline.com It allows for the precise determination of the molecular weight of the intact ADC, providing a direct measure of the drug-to-antibody ratio (DAR). nih.gov High-resolution mass spectrometry (HRMS) can distinguish between different drug-loaded species, offering a comprehensive profile of the ADC's heterogeneity. chromatographyonline.com

Beyond the intact ADC, MS is critical for identifying and quantifying metabolites. This is particularly important for understanding the in vivo processing of the ADC and the release of the cytotoxic exatecan payload. nih.govrsc.org Tandem MS (MS/MS) techniques can be employed to elucidate the structures of these metabolites, providing valuable information on the linker's cleavage mechanism and stability in biological matrices. nih.govrsc.org For instance, liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful methods for the in-depth characterization of ADC samples, including the identification of post-translational modifications and the assessment of critical quality attributes. chromatographyonline.com

Table 1: Representative Mass Spectrometry Data for an Exatecan-Based ADC

ParameterResultReference
Intact Mass (DAR 8)Confirmed nih.gov
Major MetaboliteExatecan nih.govrsc.org
Minor MetabolitesLinker-related fragments nih.govrsc.org

This table is illustrative and specific values would depend on the exact antibody and conjugation process.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the three-dimensional structure of molecules in solution. creative-proteomics.com For ADCs, NMR can be used to confirm the structure of the linker and the payload, as well as to investigate the sites of conjugation on the antibody. creative-proteomics.comgoogle.com By analyzing the chemical shifts and coupling constants, researchers can verify the integrity of the MC-VA-T-moiety(CH2-NH-CH3)-Exatecan construct. google.com

Table 2: Key NMR Observables for Structural Elucidation

NMR ParameterInformation ProvidedReference
Chemical Shifts (¹H, ¹³C)Confirmation of atomic environment and functional groups nih.gov
Coupling Constants (J-coupling)Connectivity between atoms within the linker-payload google.com
Nuclear Overhauser Effect (NOE)Proximity of atoms, aiding in 3D structure determination creative-proteomics.com

This table provides examples of how NMR parameters are used in structural analysis.

UV-Vis spectroscopy is a straightforward and robust method for determining the concentration of both the protein (antibody) and the conjugated drug. nih.govresearchgate.net By measuring the absorbance at specific wavelengths characteristic of the antibody (typically 280 nm) and the exatecan payload (e.g., around 370 nm), the concentrations of both components can be calculated. nih.govnih.gov This allows for the determination of the average DAR of the ADC population. nih.gov

Fluorescence spectroscopy can also be utilized, particularly for monitoring the stability of the ADC. nih.gov Changes in the fluorescence properties of the antibody's tryptophan residues or the intrinsic fluorescence of the exatecan payload can indicate conformational changes or degradation of the ADC over time. nih.govyoutube.com These techniques are valuable for assessing the stability of the conjugate under various storage conditions and in different formulations. youtube.com

Table 3: Spectroscopic Parameters for Concentration and Stability Analysis

TechniqueParameter MeasuredApplicationReference
UV-Vis SpectroscopyAbsorbance at 280 nm and drug-specific wavelengthProtein and drug concentration, DAR calculation nih.govresearchgate.net
Fluorescence SpectroscopyEmission spectra of tryptophan and/or payloadConformational changes, stability monitoring nih.govyoutube.com

This table summarizes the application of UV-Vis and fluorescence spectroscopy in ADC characterization.

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are essential for assessing the homogeneity, purity, and drug distribution of ADC preparations.

Size Exclusion Chromatography (SEC) is a critical technique for evaluating the presence of aggregates in ADC preparations. lcms.cz Aggregation is a common issue with ADCs, as the conjugation of hydrophobic drug-linkers can promote self-association of the antibody molecules. nih.govnih.gov SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and fragments. lcms.cznih.gov

A homogeneous ADC preparation should exhibit a single, sharp peak corresponding to the monomeric form of the conjugate. mdpi.com The presence of earlier eluting peaks indicates aggregation, which can impact the efficacy and safety of the therapeutic. SEC is therefore a key quality control assay throughout the development and manufacturing of exatecan-based ADCs. nih.govmdpi.com

Table 4: Representative SEC Data for an Exatecan ADC

ParameterSpecificationResultReference
Monomer Purity>95%98% mdpi.comresearchgate.net
Aggregate Content<5%2% mdpi.comresearchgate.net
Fragment Content<1%<1% nih.gov

This table illustrates typical SEC results for a high-quality ADC preparation.

In a typical HIC chromatogram of an ADC, a series of peaks is observed, with each peak corresponding to a different number of conjugated drug molecules (DAR 0, DAR 2, DAR 4, etc.). nih.govwaters.comyoutube.com By integrating the area of each peak, the relative abundance of each drug-loaded species can be determined, and the average DAR for the entire ADC population can be calculated. nih.govwaters.com HIC can also provide information about the positional isomers of the conjugated drug, as different conjugation sites can impart slightly different hydrophobic characteristics to the ADC. waters.comresearchgate.net

Table 5: Illustrative HIC Data for an Exatecan ADC with a Target DAR of 8

DAR SpeciesRelative Abundance (%)Reference
DAR 0< 1 nih.govyoutube.com
DAR 22 nih.govyoutube.com
DAR 410 nih.govyoutube.com
DAR 625 nih.govyoutube.com
DAR 862 nih.govyoutube.com
Average DAR 7.8 nih.govwaters.com

This table is an example of a HIC profile for a cysteine-linked ADC, demonstrating the distribution of drug-loaded species.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysisnih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for evaluating the purity and concentration of ADCs. Methods like Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are particularly powerful for characterizing these complex molecules. nih.govnih.gov

RP-HPLC separates molecules based on their hydrophobicity. Due to the denaturing conditions often used (e.g., low pH and organic solvents), RP-HPLC is well-suited for analyzing the ADC after it has been reduced to separate its light and heavy chains. This allows for the quantification of different drug-loaded forms on each chain, which can be used to calculate the average drug-to-antibody ratio (DAR). nih.gov

HIC is another crucial HPLC-based method that separates molecules based on hydrophobicity but under non-denaturing conditions, which preserves the ADC's native structure. nih.govtandfonline.com As the number of hydrophobic drug-linker molecules conjugated to the antibody increases, the ADC becomes more hydrophobic and is retained longer on the HIC column. chromatographyonline.com This allows for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4), and the relative peak areas can be used to determine the drug load distribution and calculate the average DAR. nih.govwaters.com HIC is a method of choice for monitoring the consistency of the manufacturing process and the stability of the final product. nih.govwaters.com

Quantitative analysis by HPLC determines the concentration of the ADC. This is achieved by creating a calibration curve with a known reference standard and comparing the peak area of the sample to this curve. Furthermore, HPLC methods, particularly Size-Exclusion Chromatography (SEC-HPLC), are used to quantify impurities such as aggregates (high molecular weight variants) and fragments, which are critical for product quality and safety. nih.gov A highly sensitive HPLC method has been developed for the determination of exatecan and its related forms in plasma, demonstrating the technique's utility in detailed pharmacokinetic studies. nih.gov

Table 1: Representative HPLC Data for an Exatecan-ADC

ParameterMethodTypical Result
Purity SEC-HPLC>95% Monomer
Aggregates SEC-HPLC<5%
Average Drug-to-Antibody Ratio (DAR) HIC or RP-HPLC~4
Drug Load Distribution HICResolved peaks for different DAR species
Concentration RP-HPLCReportable Value (e.g., mg/mL)
This table represents typical expected values and is for illustrative purposes. Actual results may vary.

Biophysical Characterization of Conjugate Interactions

Biophysical techniques provide essential information on how the conjugation of the drug-linker affects the antibody's structural integrity and biological function.

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) for Binding Kinetics and Affinity (if applicable, for the antibody part)

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free, real-time techniques used to measure the binding kinetics of the ADC to its target antigen. creative-proteomics.comcreative-proteomics.comnih.gov These methods are critical for ensuring that the conjugation process, which introduces the bulky and hydrophobic "this compound" onto the antibody, does not adversely affect its binding properties. nih.govyoutube.com

In a typical experiment, the target antigen is immobilized on a sensor surface, and the ADC is flowed over it. creative-proteomics.com The binding and subsequent dissociation are monitored, allowing for the calculation of key kinetic parameters:

Association rate constant (kₐ or k_on_): The rate of the ADC-antigen complex formation. creative-proteomics.com

Dissociation rate constant (kₔ or k_off_): The rate at which the complex breaks apart. creative-proteomics.com

Equilibrium dissociation constant (K_D_): A measure of binding affinity, calculated as kₔ/kₐ. A lower K_D_ value signifies a stronger binding interaction. creative-proteomics.com

Comparing the K_D_ of the ADC to the unconjugated parent antibody is a crucial characterization step. While some ADCs show no significant change in affinity after conjugation nih.govnih.gov, others, particularly those with high DARs and hydrophobic payloads, may exhibit reduced binding. nih.gov Therefore, confirming that the binding affinity remains within an acceptable range is vital for the ADC's therapeutic potential.

Table 2: Representative SPR/BLI Kinetic Data for an Exatecan-ADC

AnalyteTargetkₐ (1/Ms)kₔ (1/s)K_D (nM)
Unconjugated AntibodyRecombinant Antigen5.0 x 10⁵5.0 x 10⁻⁴1.0
Exatecan-ADCRecombinant Antigen4.5 x 10⁵6.3 x 10⁻⁴1.4
This table illustrates a hypothetical but acceptable outcome where conjugation results in a minimal change in binding affinity. Data is for illustrative purposes.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique for assessing the thermal stability of an ADC. tainstruments.comcreative-proteomics.com It measures the heat absorption that occurs as a protein's domains unfold with increasing temperature. nih.gov The temperature at the apex of an unfolding peak is the melting temperature (T_m_), a direct indicator of the protein's thermal stability. creative-proteomics.com

An IgG antibody typically displays multiple T_m_ values corresponding to the unfolding of its different domains, primarily the Fab (antigen-binding fragment) and the Fc (constant fragment) regions. nih.govtheanalyticalscientist.com The conjugation of a drug-linker payload can alter the stability of these domains. tainstruments.com Often, the addition of a hydrophobic payload can lead to a decrease in the T_m_ of the nearest domain, indicating destabilization. nih.govnih.gov

Table 3: Representative DSC Thermal Stability Data for an Exatecan-ADC

MoleculeT_m_1 (°C) (C_H_2 Domain)T_m_2 (°C) (Fab Domain)T_m_3 (°C) (C_H_3 Domain)
Unconjugated Antibody~70~76~82
Exatecan-ADC~68~75~82
This table shows a representative example where conjugation slightly lowers the melting temperature (T_m) of the C_H_2 and Fab domains, a common observation. Data is for illustrative purposes.

Challenges and Future Directions in Research

Advancing Linker Design for Enhanced Specificity and Efficiency

The choice between cleavable and non-cleavable linkers is a crucial design consideration, each with distinct advantages and disadvantages. proteogenix.science

Cleavable Linkers: These linkers are designed to be selectively cleaved within the tumor microenvironment or inside cancer cells, exploiting specific conditions such as lower pH, higher glutathione (B108866) concentrations, or the presence of certain enzymes. axispharm.combroadpharm.com This targeted release mechanism can enhance the bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, which is particularly important in treating heterogeneous solid tumors. broadpharm.compharmiweb.com Common cleavable linker strategies include:

Enzyme-sensitive linkers: Peptide-based linkers, such as the valine-citrulline (VC) dipeptide, are designed to be cleaved by lysosomal proteases like cathepsin B. broadpharm.com The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is another example of a protease-cleavable linker that is stable in circulation and cleaved by lysosomal enzymes upon ADC internalization. nih.govresearchgate.net

pH-sensitive linkers: Hydrazone linkers are engineered to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), releasing the payload. broadpharm.comnih.gov

Glutathione-sensitive linkers: Disulfide linkers are stable in the bloodstream but are cleaved in the cytoplasm of tumor cells where the concentration of glutathione is significantly higher. broadpharm.com

Non-Cleavable Linkers: In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to an amino acid residue. biochempeg.com This approach generally leads to greater stability in circulation and may offer a wider therapeutic window. biochempeg.com However, the resulting payload-amino acid complex must be able to exit the lysosome and reach its intracellular target. nih.gov The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic example of a non-cleavable linker. biochempeg.comnih.gov

Recent research has focused on developing novel linker chemistries to improve stability and control payload release. For instance, silyl (B83357) ether-based linkers have been developed as a more stable alternative to traditional acid-cleavable linkers. nih.gov Additionally, advancements in linker design have led to the creation of stabilized cysteine attachments, addressing the issue of linker deconjugation in some cysteine-based ADCs. drugtargetreview.com

The tumor microenvironment (TME) presents a unique set of physiological conditions that can be exploited for targeted drug delivery. nih.gov Researchers are actively developing linkers that are responsive to specific TME cues beyond just pH and enzyme activity. These include:

Hypoxia-activated linkers: The low oxygen levels characteristic of many solid tumors can be used as a trigger for payload release.

Redox-sensitive linkers: The altered redox potential within tumors can be harnessed to cleave specific linker chemistries.

Enzyme-activated linkers: Beyond lysosomal proteases, other enzymes that are overexpressed in the TME, such as matrix metalloproteinases (MMPs), can be targeted for linker cleavage. acs.org For example, linkers containing substrates for legumain, a protease overexpressed in the TME, have been designed to release their payload specifically at the tumor site. nih.gov

By designing linkers that respond to a combination of these cues, the specificity of ADCs can be further enhanced, leading to more effective and less toxic cancer therapies. axispharm.com

Strategies for Overcoming Preclinical Resistance Mechanisms

The development of resistance to ADCs is a significant clinical challenge. revvity.comnih.gov Resistance can arise through various mechanisms, including downregulation of the target antigen, impaired ADC internalization and trafficking, and increased drug efflux. jci.orgnih.govnih.gov

The bystander effect, where the cytotoxic payload released from a targeted cancer cell kills adjacent, non-targeted cells, is a crucial mechanism for overcoming tumor heterogeneity. mersana.comnih.gov Designing ADCs with a potent bystander effect can be particularly effective against tumors with varied antigen expression. technologynetworks.com

Key factors influencing the bystander effect include:

Payload Permeability: The ability of the released payload to cross cell membranes is essential for an effective bystander effect. nih.gov Highly permeable payloads can diffuse out of the target cell and kill neighboring tumor cells. pharmiweb.com Exatecan (B1662903), a potent topoisomerase I inhibitor, is noted for its high permeability and bystander penetration. aacrjournals.org

Linker Chemistry: Cleavable linkers are generally associated with a more pronounced bystander effect as they release the unmodified, membrane-permeable payload. proteogenix.sciencebroadpharm.com In contrast, non-cleavable linkers release the payload attached to an amino acid, which is often charged and less permeable. technologynetworks.com

Payload Potency: Highly potent payloads can exert a cytotoxic effect even at low concentrations, enhancing the bystander killing of surrounding cells. aacrjournals.org

Researchers are exploring various strategies to enhance the bystander effect, including the design of novel payloads with improved permeability and the optimization of linker chemistries for efficient payload release. nih.gov For instance, the Dolaflexin platform utilizes a payload, auristatin F-hydroxypropylamide (AF-HPA), which is membrane-permeable and capable of bystander killing, but is then metabolized to a membrane-impermeable form, effectively "locking" the potent drug inside the cell. mersana.com

A major mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and ABCG2, which actively pump cytotoxic agents out of cancer cells. nih.govaacrjournals.orgaacrjournals.org This can significantly reduce the intracellular concentration of the payload, leading to decreased ADC efficacy. aacrjournals.org

Strategies to overcome efflux pump-mediated resistance include:

Payload Selection: Utilizing payloads that are poor substrates for efflux pumps is a primary strategy. aacrjournals.org Exatecan has been shown to have lower sensitivity to ABCG2 and P-gp compared to other topoisomerase I inhibitors like DXd and SN-38. aacrjournals.org

Linker and Conjugation Design: The linker and the way the payload is conjugated can influence its susceptibility to efflux pumps. aacrjournals.org In some cases, a payload that is a substrate for an efflux pump when unconjugated may be less susceptible when part of an ADC. aacrjournals.org

Combination Therapies: Combining ADCs with inhibitors of efflux pumps has shown promise in preclinical models to enhance the sensitivity of cancer cells to the ADC. researchgate.net

A novel ADC class utilizing a "T moiety" for the traceless conjugation of exatecan has been designed to overcome resistance in tumors with high expression of multidrug resistance (MDR) genes. aacrjournals.orgnih.gov These antibody-T moiety-exatecan conjugates have demonstrated durable antitumor activity in preclinical models of resistant cancers. aacrjournals.orgnih.gov

Integration of Multi-Omics Data in Preclinical Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly crucial in preclinical ADC research. frontiersin.orgnih.gov This holistic approach provides a more comprehensive understanding of the complex biological systems involved in cancer and can guide the rational design and development of more effective ADCs. frontiersin.orgyoutube.com

By analyzing multi-omics data, researchers can:

Identify Novel ADC Targets: Uncover new cell surface antigens that are overexpressed in specific cancer types.

Predict Patient Response: Identify biomarkers that can predict which patients are most likely to respond to a particular ADC. jci.org

Understand Resistance Mechanisms: Elucidate the molecular pathways involved in both intrinsic and acquired resistance to ADCs. nih.gov

Optimize ADC Design: Inform the selection of the most appropriate antibody, linker, and payload for a given cancer type and patient population. pharmiweb.com

For example, by integrating genomic and transcriptomic data, researchers can identify tumors with specific genetic mutations or gene expression signatures that correlate with sensitivity or resistance to a particular ADC. nih.gov This information can then be used to develop more targeted and effective treatment strategies.

Leveraging Proteomics and Metabolomics for Deeper Mechanistic Understanding

A significant challenge in the development of exatecan-based ADCs is achieving a comprehensive understanding of their mechanisms of action and resistance. While the primary mechanism involves the inhibition of topoisomerase I by the released exatecan payload, the broader cellular response is complex. nih.gov Future research will increasingly rely on proteomics and metabolomics to dissect these intricate pathways.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications within cancer cells upon treatment with an exatecan-ADC. This can reveal key proteins involved in the DNA damage response (DDR), apoptosis, and drug efflux pumps that contribute to sensitivity or resistance. For instance, identifying the upregulation of specific DNA repair proteins could predict resistance and suggest rational combination therapies, such as pairing the ADC with PARP or ATR inhibitors. aacrjournals.orgnih.gov

Metabolomics: Metabolomic profiling can illuminate how exatecan-ADCs alter cellular metabolism. By analyzing shifts in metabolite levels, researchers can understand the metabolic reprogramming that occurs in response to treatment. This could uncover metabolic vulnerabilities in treated cells, potentially leading to synergistic therapeutic strategies.

These "omics" approaches provide a systems-level view of the drug's impact, moving beyond the immediate target to understand the global cellular response, which is critical for overcoming resistance and improving therapeutic outcomes.

Utilizing Genomics for Identifying Predictive Biomarkers and Patient Stratification (preclinical)

The heterogeneity of patient response to ADCs underscores the critical need for predictive biomarkers to guide patient selection. ascopubs.orgnih.gov Genomics plays a pivotal role in identifying patients most likely to benefit from exatecan-based ADCs. youtube.com Preclinical research has highlighted several potential genomic biomarkers.

The sensitivity to exatecan is influenced by the genetic makeup of the tumor, particularly in relation to DNA damage repair pathways. nih.gov Key areas of investigation include:

Target Antigen Expression: The primary biomarker for any ADC is the expression of the target antigen on the tumor cell surface (e.g., HER2, HER3, TROP2). aacrjournals.orgascopubs.org However, the level of expression required for clinical benefit is not always clear-cut.

DNA Damage Repair (DDR) Pathways: Since exatecan induces DNA damage, deficiencies in DDR pathways, such as homologous recombination deficiency (HRD), can sensitize tumors to the drug. nih.gov

Schlafen Family Member 11 (SLFN11): Expression of SLFN11 has been identified as a potential predictive biomarker for response to topoisomerase I inhibitors, including exatecan. nih.gov

Drug Efflux Pump Expression: Overexpression of genes encoding drug transporters, such as ABCG2, can lead to resistance, although exatecan appears less sensitive to this than other payloads like SN-38. aacrjournals.org

Integrating genomic profiling from preclinical models into clinical trial design is essential for validating these biomarkers and enabling a precision medicine approach. jnsbm.orgjadpro.com

Biomarker CategoryPotential BiomarkerRationale for PredictionPreclinical Finding
Target Expression HER2, HER3, TROP2, GCCADC binding and internalization is dependent on the presence of the target antigen on the cancer cell surface. aacrjournals.orgresearcher.lifeADCs targeting these antigens have shown efficacy in preclinical models of breast, lung, colon, and gastric cancers. aacrjournals.orgresearcher.liferesearchgate.net
Payload Sensitivity SLFN11 ExpressionSLFN11 is involved in the response to DNA damage and can predict sensitivity to topoisomerase I inhibitors. nih.govHigh SLFN11 expression correlates with increased sensitivity to exatecan in preclinical models. nih.gov
Payload Sensitivity Homologous Recombination Deficiency (HRD)Tumors with deficient DNA repair pathways are more susceptible to DNA-damaging agents like exatecan. nih.govHRD is a predictive biomarker for exatecan response, suggesting synergy with PARP inhibitors. aacrjournals.orgnih.gov
Drug Resistance ABCG2/P-gp ExpressionThese are drug efflux pumps that can remove cytotoxic agents from the cell, conferring resistance.Exatecan has been shown to have lower sensitivity to these pumps compared to other payloads like SN-38, potentially overcoming this resistance mechanism. aacrjournals.org

Emerging Technologies and Methodologies

Application of Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques are crucial for the non-invasive, dynamic, and quantitative assessment of ADC performance in preclinical models. oaepublish.com These methods provide invaluable data on the biodistribution, tumor penetration, and therapeutic efficacy of exatecan-ADCs.

Molecular Imaging: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), using radiolabeled ADCs, can visualize and quantify the accumulation of the ADC in the tumor versus healthy tissues over time. This helps in optimizing the ADC's pharmacokinetic properties.

Optical Imaging: Bioluminescence Imaging (BLI) is widely used to dynamically measure tumor growth and regression in response to treatment, providing a quantifiable measure of therapeutic effect. oaepublish.com Fluorescently labeling the ADC can also confirm its selective accumulation in tumors. aacrjournals.org

These imaging modalities enhance the quality of preclinical data, enabling a more precise evaluation of an ADC's diagnostic and therapeutic ("theranostic") properties before clinical translation. oaepublish.com

Development of In Vitro and Ex Vivo Models Reflecting Complex Biology

Traditional two-dimensional (2D) cell cultures and standard xenograft models often fail to recapitulate the complexity of human tumors. oaepublish.com There is a growing emphasis on developing more sophisticated preclinical models for evaluating exatecan-ADCs.

3D Spheroids and Organoids: Patient-derived organoids (PDOs) and tumor spheroids better mimic the three-dimensional architecture, cell-cell interactions, and microenvironment of human tumors. aacrjournals.orgoaepublish.com These models are invaluable for assessing ADC penetration, bystander effect, and efficacy in a more clinically relevant setting. aacrjournals.org

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the genomic and histological characteristics of the original tumor. They are considered a more predictive model for evaluating the anti-tumor activity of novel ADCs like those carrying exatecan. aacrjournals.orgresearchgate.net

Microfluidic "Tumor-on-a-Chip" Models: These emerging platforms allow for the co-culture of tumor cells with other cell types (e.g., immune cells, fibroblasts) under controlled flow conditions, simulating the tumor microenvironment with high fidelity.

These advanced models provide a more rigorous preclinical evaluation, improving our understanding of the factors that influence ADC efficacy and resistance. oaepublish.com

Novel Conjugation Methods and Site-Specific Attachment Advancements

Site-Specific Conjugation: Traditional conjugation methods result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). Site-specific technologies, which attach the drug at specific, engineered sites on the antibody (e.g., engineered cysteines or glycans), produce a homogeneous product with a defined DAR. researcher.lifenih.gov This leads to improved pharmacokinetics and a better safety profile.

Hydrophilicity-Enhancing Linkers: To counteract the hydrophobicity of exatecan, which can lead to aggregation and poor pharmacokinetics, novel linkers are being developed. nih.govmdpi.com These include the incorporation of hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or polysarcosine (PSAR) into the linker design. nih.govmdpi.com

Novel Self-Immolative Moieties: A "T-moiety" has been introduced as a novel, self-immolative chemical entity to mask the hydrophobicity of exatecan. This approach allows for traceless conjugation and release of the payload, resulting in ADCs with higher stability, better tumor penetration, and more durable anti-tumor responses. aacrjournals.org

These advancements in conjugation chemistry are key to unlocking the full therapeutic potential of potent payloads like exatecan. nih.govdaneshyari.com

Conjugation ChallengeNovel ApproachDescriptionBenefit
ADC Heterogeneity Site-Specific ConjugationAttachment of the linker-payload to engineered cysteine residues or specific glycans on the antibody. researcher.lifenih.govProduces a homogeneous ADC with a defined Drug-to-Antibody Ratio (DAR), leading to improved PK and safety. researcher.life
Payload Hydrophobicity Hydrophilic Linkers (e.g., PEG, Polysarcosine)Incorporation of water-soluble polymers into the linker structure to offset the hydrophobic nature of exatecan. nih.govmdpi.comReduces aggregation, improves solubility, and leads to a more favorable pharmacokinetic profile, even at high DARs. mdpi.com
Payload Hydrophobicity & Stability Self-Immolative "T-moiety"A novel chemical moiety is used to mask exatecan's hydrophobicity, which is then cleaved away to release the active drug inside the tumor cell. aacrjournals.orgImproves ADC stability, tumor penetration, and durable anti-tumor response compared to other exatecan ADCs. aacrjournals.org
Stable Linkage Thiol-Maleimide LinkageA common and stable method for attaching a maleimide-activated linker-payload to thiol groups on the antibody. cellmosaic.comProvides a stable covalent bond, minimizing premature drug release in circulation. cellmosaic.comaxispharm.com

Preclinical Research Avenues for Expanding Therapeutic Applications

Future preclinical research on exatecan-based ADCs is focused on expanding their use and overcoming resistance. Key avenues include:

Combination Therapies: Preclinical studies are exploring the synergy between exatecan-ADCs and other cancer therapies. Combining them with DDR inhibitors (e.g., PARP or ATR inhibitors) is a particularly promising strategy, especially in tumors with specific genomic backgrounds like HRD. aacrjournals.orgnih.gov Synergy with immunotherapy (e.g., anti-PD-1) is also being investigated. aacrjournals.org

Overcoming Resistance: Research is focused on elucidating the mechanisms of resistance to exatecan-ADCs. This includes studying tumors with low target antigen expression and those that have developed resistance to other ADCs or topoisomerase inhibitors. aacrjournals.orgmdpi.com Models of resistance are being developed to test next-generation ADCs and combination strategies.

Novel Targeting Moieties: While monoclonal antibodies are the standard, other targeting moieties are being explored. For example, cell-penetrating anti-DNA antibodies that target extracellular DNA in the tumor microenvironment offer a novel delivery mechanism for exatecan, potentially bypassing the need for a specific cell surface antigen. aacrjournals.org

Bispecific ADCs: Developing ADCs that can target two different antigens simultaneously may increase tumor specificity and overcome antigen escape, a common resistance mechanism.

These research efforts aim to broaden the patient population that can benefit from exatecan-based ADCs and to provide effective treatment options for hard-to-treat and resistant cancers. researchgate.netaacrjournals.org

Exploration of Combination Strategies with Other Modalities

A significant area of ongoing research involves combining exatecan, particularly within antibody-drug conjugates (ADCs) like those using a novel self-immolative T-moiety, with other therapeutic modalities. The primary goal is to exploit synergistic interactions that lead to more profound and durable anti-tumor responses.

Initial explorations have shown considerable promise, particularly with agents that target the DNA Damage Response (DDR) pathway. aacrjournals.org Since exatecan functions by trapping topoisomerase I (TOP1) on DNA, leading to DNA strand breaks, combining it with inhibitors of key DDR proteins like ATR (Ataxia Telangiectasia and Rad3-related) and PARP (Poly(ADP-ribose) polymerase) can create synthetic lethality. nih.govnih.gov Cancer cells under replicative stress from exatecan become highly dependent on DDR pathways for survival; inhibiting these pathways simultaneously results in catastrophic DNA damage and cell death. nih.gov

Preclinical studies have demonstrated that exatecan and its conjugates kill cancer cells synergistically with ATR and PARP inhibitors. nih.govnih.gov For instance, the combination of the peptide-exatecan conjugate CBX-12 with the clinical ATR inhibitor ceralasertib led to significant tumor growth suppression in mouse xenograft models. nih.govnih.gov Similarly, a long-acting polyethylene glycol (PEG)-exatecan conjugate showed strong synergy with both the PARP inhibitor talazoparib (B560058) and the ATR inhibitor VX970, causing significant tumor regression. aacrjournals.orgnih.gov

Furthermore, synergy has also been observed with immunotherapy. nih.gov T-moiety-exatecan ADCs have shown synergistic effects when combined with anti-PD-1 treatment in patient-derived xenograft (PDX) and organoid models, including those resistant to other treatments. aacrjournals.orgnih.govaacrjournals.org This suggests that the immunogenic cell death induced by the exatecan payload may enhance the efficacy of checkpoint inhibitors.

These combination strategies are being explored to overcome intrinsic and acquired resistance to existing therapies, including other topoisomerase I inhibitor-based ADCs. aacrjournals.org

Table 1: Preclinical Combination Strategies Involving Exatecan and its Derivatives

Exatecan Formulation Combination Agent(s) Therapeutic Modality Model System Key Findings Citations
Exatecan Ceralasertib (AZD6738) ATR Inhibitor Human cancer cell lines Synergistic cancer cell killing. nih.govresearchgate.net
CBX-12 (peptide-exatecan conjugate) Ceralasertib (AZD6738) ATR Inhibitor MDA-MB-231 & HCT116 mouse xenografts Significant tumor growth inhibition compared to monotherapy. nih.govnih.gov
PEG-Exatecan Talazoparib PARP Inhibitor BRCA1-deficient MX-1 xenografts Strong synergy and significant tumor regression. aacrjournals.orgnih.gov
PEG-Exatecan VX970 ATR Inhibitor BRCA1-deficient MX-1 xenografts High tumor regression, strong synergy, and synthetic lethality. aacrjournals.orgnih.gov
T-moiety-exatecan ADCs PARP/ATR inhibitors DDR Inhibitors Colon cancer cells, PDX and organoid models Synergy observed in various models, including treatment-resistant ones. aacrjournals.orgnih.govaacrjournals.org
T-moiety-exatecan ADCs Anti-PD-1 Therapy Immune Checkpoint Inhibitor PDX and organoid models Synergy observed, suggesting potential for chemo-immunotherapy combinations. aacrjournals.orgnih.govaacrjournals.org

Potential for Application in Non-Oncological Research Settings

The research and application of exatecan and its derivatives have been overwhelmingly concentrated in the field of oncology. researchgate.netcancer-research-network.com Its mechanism of action, the inhibition of topoisomerase I, is particularly effective against rapidly dividing cancer cells that rely heavily on this enzyme for DNA replication. ebsco.comnih.govwikipedia.org

However, looking at the broader class of topoisomerase inhibitors, there is emerging interest in their potential utility beyond cancer treatment. numberanalytics.com Researchers are investigating the role of these inhibitors in other medical conditions. patsnap.com Potential areas of exploration include:

Infectious Diseases: Topoisomerases are also essential enzymes in various pathogens. As such, inhibitors are being explored for their efficacy in treating viral infections, like HIV and hepatitis C, and parasitic diseases, such as malaria. ebsco.comnumberanalytics.compatsnap.com

Autoimmune Diseases: There is some investigation into the modulation of immune responses by topoisomerase inhibitors, which could have applications in treating autoimmune disorders. numberanalytics.com

To date, there is no significant published research specifically evaluating "MC-VA-T-moiety(CH2-NH-CH3)-Exatecan" or exatecan itself in these non-oncological settings. The high potency and cytotoxic nature of exatecan, which led to systemic toxicity issues in early cancer trials, would present a substantial challenge for its use in non-cancer indications, where a wider therapeutic window is often required. nih.gov Future research could potentially explore whether highly targeted delivery systems, such as antibody-drug conjugates directed at non-cancerous cell types, could one day enable the investigation of exatecan's potent biological activity in diseases other than cancer. However, this remains a speculative and unexplored frontier.

Q & A

Q. What structural features of MC-VA-T-moiety(CH2-NH-CH3)-Exatecan contribute to its role as an ADC linker-toxin conjugate?

The MC-VA-T-moiety linker incorporates a Val-Ala peptide sequence and a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, enabling enzymatic cleavage by tumor-associated proteases (e.g., cathepsins). The CH2-NH-CH3 modification enhances hydrophilicity, improving solubility and plasma stability. Exatecan, a camptothecin analog, acts as the cytotoxic payload by stabilizing TOP1-DNA cleavage complexes (TOP1cc), leading to DNA damage and apoptosis. This design balances stability during systemic circulation and efficient toxin release in tumors .

Q. How is the purity and stability of this compound validated during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is used to confirm purity (>99.5%), while mass spectrometry (MS) and nuclear magnetic resonance (NMR) verify structural integrity. Stability studies under varying pH, temperature, and plasma conditions assess linker robustness. Batch-specific certificates of analysis (COA) include data on residual solvents and degradation products .

Q. What in vitro assays are recommended to evaluate the cytotoxicity of this compound in cancer cell lines?

Use cell viability assays (e.g., MTT or CellTiter-Glo) across multiple cancer cell lines (e.g., MOLT-4, DU145) with picomolar IC50 ranges. Compare potency against other TOP1 inhibitors (e.g., SN-38, topotecan) to establish relative efficacy. Parallel Western blotting for γH2AX (DNA damage marker) and cleaved PARP (apoptosis marker) confirms mechanistic activity .

Q. How should researchers design pharmacokinetic (PK) studies for ADCs incorporating this conjugate?

Employ LC-MS/MS to quantify intact ADC, free Exatecan, and linker metabolites in plasma. Assess parameters like maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC). Validate assays using anti-Exatecan antibodies to differentiate conjugated vs. unconjugated toxin .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in exatecan’s therapeutic index between preclinical and clinical studies?

Preclinical models often overestimate efficacy due to homogeneous tumor microenvironments. Use patient-derived xenografts (PDX) or 3D tumor spheroids to mimic heterogeneous human tumors. Adjust dosing regimens based on species-specific metabolic rates and incorporate pharmacodynamic biomarkers (e.g., SLFN11 expression) to predict clinical response .

Q. How can the hydrophilic linker in this compound mitigate exatecan’s hydrophobicity-related toxicity?

The peptide spacer (e.g., Val-Ala-PABC) incorporates polyethylene glycol (PEG) chains to enhance hydrophilicity, reducing aggregation and nonspecific uptake. Comparative studies using hydrophobic vs. hydrophilic linkers in murine models show improved tumor-to-normal tissue ratios and reduced hepatotoxicity .

Q. What statistical methods are optimal for analyzing synergistic effects when combining this compound with ATR inhibitors?

Apply Chou-Talalay combination index (CI) analysis to quantify synergy. Use two-tailed Student’s t-tests or one-way ANOVA with post-hoc corrections (e.g., Tukey’s test) for in vitro data. For in vivo studies, Kaplan-Meier survival curves with log-rank tests and Cox proportional hazards models assess therapeutic enhancement .

Q. How do resistance mechanisms to exatecan-based ADCs differ from those of irinotecan or topotecan?

Resistance often arises from ATP-binding cassette (ABC) transporter upregulation (e.g., ABCG2) or TOP1 mutations. Perform RNA sequencing on resistant cell lines to identify dysregulated pathways. Co-administration with transporter inhibitors (e.g., Ko143) or CRISPR-mediated TOP1 knockout can validate mechanisms .

Q. What in vivo models best recapitulate the tumor-specific delivery of this compound?

Use immunocompetent mice with syngeneic tumors expressing humanized antigens (e.g., HER2) to evaluate ADC targeting. Intravital imaging tracks real-time linker cleavage and toxin release. Compare biodistribution via radiolabeling (e.g., <sup>89</sup>Zr-ADC) in tumor vs. normal tissues .

Q. How can researchers optimize the drug-to-antibody ratio (DAR) for ADCs using this conjugate?

Employ hinge-cysteine conjugation with partial antibody reduction (e.g., tris(2-carboxyethyl)phosphine, TCEP) to achieve homogeneous DAR (~4). Validate using hydrophobic interaction chromatography (HIC) and LC-MS. Higher DAR (>6) increases potency but risks aggregation; balance with linker hydrophilicity .

Methodological Resources

  • Structural Characterization : MS/NMR for linker-toxin integrity .
  • Efficacy Testing : γH2AX immunofluorescence for DNA damage quantification .
  • Data Analysis : GraphPad Prism for survival statistics; SynergyFinder for combination studies .
  • In Vivo Models : PDX for clinical translatability; intravital imaging for real-time tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.